Product packaging for Methyl 2,6-Diamino-5-chloronicotinate(Cat. No.:CAS No. 519147-85-4)

Methyl 2,6-Diamino-5-chloronicotinate

Cat. No.: B1354456
CAS No.: 519147-85-4
M. Wt: 201.61 g/mol
InChI Key: LSFYJPAJPKSCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,6-Diamino-5-chloronicotinate (CAS 519147-85-4) is a high-purity pyridine derivative of significant interest in medicinal and synthetic chemistry research. This compound, with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61, serves as a versatile chemical building block . Its structure, featuring both amino and chloro substituents on the pyridine ring, makes it a valuable intermediate for constructing more complex heterocyclic systems, particularly in the synthesis of novel active molecules . Researchers utilize this compound in the exploration of new pharmaceutical agents, leveraging its potential as a precursor in multi-step synthetic routes . The presence of multiple functional groups allows for selective reactions, enabling the diversification of the core structure for structure-activity relationship (SAR) studies. As a typical handling precaution, this product should be stored in a cool, dark place under an inert atmosphere . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN3O2 B1354456 Methyl 2,6-Diamino-5-chloronicotinate CAS No. 519147-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-diamino-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFYJPAJPKSCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477333
Record name Methyl 2,6-Diamino-5-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519147-85-4
Record name Methyl 2,6-Diamino-5-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Methyl 2,6-Diamino-5-chloronicotinate

This technical guide outlines a proposed synthetic pathway for this compound, a potentially valuable intermediate in pharmaceutical research and development. The synthesis is a multi-step process starting from 2,6-dihydroxynicotinic acid. The protocols described herein are based on established methodologies for analogous chemical transformations and provide a robust framework for the successful synthesis of the target compound.

Proposed Synthesis Pathway

The proposed four-step synthesis of this compound is illustrated below. The pathway involves an initial dichlorination of the pyridine ring, followed by esterification of the carboxylic acid, subsequent di-amination, and a final chlorination step at the 5-position.

Methyl_2_6_Diamino_5_chloronicotinate_Synthesis A 2,6-Dihydroxynicotinic acid B 2,6-Dichloronicotinic acid A->B  POCl3, Heat   C Methyl 2,6-dichloronicotinate B->C  Methanol, SOCl2   D Methyl 2,6-diaminonicotinate C->D  Aqueous Ammonia, Heat   E This compound D->E  N-Chlorosuccinimide (NCS)   Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants & Solvent B Control Temperature & Stir A->B C Monitor Progress (TLC/LC-MS) B->C D Quench Reaction C->D E Extraction / Filtration D->E F Drying & Concentration E->F G Column Chromatography / Recrystallization F->G H Characterization (NMR, MS) G->H I Final Product H->I

Methyl 2,6-Diamino-5-chloronicotinate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical properties of Methyl 2,6-Diamino-5-chloronicotinate, as requested, could not be completed as our extensive search yielded no specific data for this compound. It is likely that this particular molecule is not well-documented in publicly available chemical literature.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of closely related and structurally similar compounds for which data is available. By examining the properties of these analogues, it is possible to infer potential characteristics and reactivity of the target molecule. This report focuses on the following compounds:

  • Methyl 2-amino-6-chloronicotinate : Shares the chloro- and amino-substituents on the pyridine ring.

  • Methyl 5,6-diaminonicotinate : Features the di-amino substitution pattern.

  • Methyl 2-chloronicotinate : Provides a baseline understanding of a chlorinated methyl nicotinate.

Physicochemical Properties of Related Compounds

The following table summarizes the key physicochemical properties of the selected analogous compounds. This data is crucial for understanding their stability, solubility, and potential for further chemical modifications.

PropertyMethyl 2-amino-6-chloronicotinateMethyl 5,6-diaminonicotinateMethyl 2-chloronicotinate
IUPAC Name Methyl 2-amino-6-chloropyridine-3-carboxylate[1]methyl 5,6-diaminonicotinate[2]methyl 2-chloropyridine-3-carboxylate[3]
CAS Number 849805-25-0[1][4]104685-76-9[2]40134-18-7[3][5]
Molecular Formula C₇H₇ClN₂O₂[1]C₇H₉N₃O₂[2]C₇H₆ClNO₂[3][5]
Molecular Weight 186.60 g/mol 167.17 g/mol [2]171.58 g/mol [3][5]
Appearance Typically a solid at room temperature[1]Solid[2]Colorless or yellowish liquid[5]
Solubility Moderate solubility in polar solvents[1]Not specifiedNot specified
Boiling Point Not specifiedNot specified150°C/1mmHg[5]
Density Not specifiedNot specified1.314 g/mL at 25°C[5]
Flash Point Not specifiedNot specified110°C[5]

Spectroscopic Data

While specific spectral data for this compound is unavailable, data for related compounds can provide a reference for structural elucidation.

1H NMR Data for Methyl 6-chloronicotinate (CDCl3, 300MHz) [6]

  • δ: 3.98 (s, 3H)

  • δ: 7.42-7.45 (d, 1H)

  • δ: 8.24-8.27 (dd, 1H)

  • δ: 9.00-9.01 (d, 1H)

13C NMR Data for Methyl 6-chloronicotinate (CDCl3, 75.5MHz) [6]

  • δ: 52.61 (-OCH₃)

  • δ: 124.19 (5-CH)

  • δ: 125.00 (3-C)

  • δ: 139.59 (4-CH)

  • δ: 151.18 (2-CH)

  • δ: 155.68 (6-C)

  • δ: 164.88 (-COO-)

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of these compounds in a research setting.

Synthesis of Methyl 2-chloronicotinate[7]

This procedure details the esterification of 2-chloronicotinic acid using diazomethane.

Materials:

  • 2-chloronicotinic acid

  • N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

  • Potassium hydroxide

  • Ethanol

  • Water

  • Ether

  • Methanol

  • Aqueous sodium carbonate

  • Methylene chloride

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of diazomethane in ether is prepared by the addition of N-methyl-N-nitroso-p-toluenesulfonamide to a stirred solution of potassium hydroxide in ethanol and water at 65°C. The distilled ether-diazomethane solution is collected in receiving vessels cooled to 0°C and -78°C.

  • The combined diazomethane solutions are treated dropwise with a solution of 2-chloronicotinic acid in methanol at -15°C.

  • The reaction mixture is maintained at -15°C for 4 hours and then allowed to slowly warm to room temperature.

  • The solution is concentrated in vacuo to yield a yellow solid.

  • The solid is partitioned between aqueous sodium carbonate and methylene chloride.

  • The organic layer is isolated, dried over MgSO₄, and concentrated in vacuo to yield crude methyl 2-chloronicotinate as an oil.

Synthesis of Methyl 5,6-diaminonicotinate[8]

This protocol describes the reduction of a nitro group to an amine.

Materials:

  • Methyl 6-amino-5-nitronicotinate

  • Methanol

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Methyl 6-amino-5-nitronicotinate is dissolved in methanol.

  • A catalytic amount of 5% palladium on carbon is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere at room temperature and normal pressure until the absorption of hydrogen gas ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield methyl 5,6-diaminonicotinate.

Chemical Structures and Synthetic Pathways

Visual representations of the molecular structures and their synthetic relationships are provided below.

SynthesisPathways cluster_synthesis1 Synthesis of Methyl 2-chloronicotinate cluster_synthesis2 Synthesis of Methyl 5,6-diaminonicotinate A1 2-Chloronicotinic Acid A2 Methyl 2-chloronicotinate A1->A2 Diazomethane, Ether/Methanol B1 Methyl 6-amino-5-nitronicotinate B2 Methyl 5,6-diaminonicotinate B1->B2 H₂, Pd/C, Methanol

References

In-Depth Technical Guide: Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-diamino-5-chloronicotinate, with the CAS number 519147-85-4, is a substituted pyridine derivative.[1] This class of compounds, particularly diaminopyridines, serves as a crucial scaffold in medicinal chemistry and drug discovery due to their versatile biological activities. The presence of amino and chloro substituents on the pyridine ring, along with a methyl ester group, provides multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 519147-85-4[1]
IUPAC Name methyl 2,6-diamino-5-chloropyridine-3-carboxylate[1]
Molecular Formula C₇H₈ClN₃O₂[1]
Molecular Weight 201.61 g/mol [1]
Purity ≥95%[1]

Synthesis and Experimental Protocols

A potential synthetic pathway can be conceptualized as a multi-step process, likely starting from a dichlorinated or amino-chlorinated nicotinic acid derivative, followed by esterification and subsequent amination reactions. The synthesis of diaminopyridines can be achieved through methods like the Chichibabin amination reaction or palladium-catalyzed amination of chloropyridines.

Below is a generalized workflow illustrating a potential synthetic approach.

G start Starting Pyridine Derivative (e.g., Dichloronicotinic acid) step1 Esterification (Methanol, Acid catalyst) start->step1 step2 Selective Amination (e.g., Ammonia or Amine source) step1->step2 step3 Second Amination (e.g., Buchwald-Hartwig amination) step2->step3 product This compound step3->product

Figure 1: A potential synthetic workflow for this compound.

General Experimental Considerations for Diaminopyridine Synthesis:

  • Reaction Conditions: The amination of chloropyridines can be sensitive to reaction conditions. Temperature, pressure, catalyst choice, and solvent can significantly impact the yield and purity of the product.

  • Catalyst Systems: For palladium-catalyzed aminations (Buchwald-Hartwig), the choice of palladium precursor and ligand is critical for achieving high efficiency.

  • Purification: Purification of the final product and intermediates is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Discovery and Research

The diaminopyridine core is a well-established pharmacophore found in numerous biologically active compounds. The structural features of this compound make it a valuable building block for the synthesis of novel compounds with potential therapeutic activities.

Logical Relationship of Structural Features to Potential Biological Activity:

G cluster_0 This compound cluster_1 Potential Biological Activities A Diaminopyridine Core D Kinase Inhibition A->D H-bond donor/acceptor E Antimicrobial Activity A->E Scaffold for interaction B Chloro Substituent B->D Modulates electronics F Ion Channel Modulation B->F Lipophilicity C Methyl Ester G GPCR Targeting C->G Modification point

Figure 2: Relationship between the structural motifs of this compound and its potential biological activities.

  • Kinase Inhibitors: The diaminopyridine scaffold can mimic the hinge-binding motif of ATP, making it a common feature in many kinase inhibitors. The amino groups can form crucial hydrogen bonds with the kinase hinge region.

  • Antimicrobial Agents: Pyridine-based structures are known to exhibit a broad spectrum of antimicrobial activities.

  • Ion Channel Modulators: The physicochemical properties of the molecule can be tuned to interact with specific ion channels.

  • G-Protein Coupled Receptor (GPCR) Ligands: The ester group provides a handle for further chemical modifications to explore interactions with GPCRs.

Safety and Handling

Detailed toxicological data for this compound is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its diaminopyridine core, combined with strategically placed functional groups, offers a versatile platform for the synthesis of novel bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to Methyl 2,6-Diamino-5-chloronicotinate: Structure, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of Methyl 2,6-Diamino-5-chloronicotinate, a substituted pyridine derivative. Due to the limited availability of direct experimental data, this document extrapolates information from structurally similar compounds to provide a robust profile for researchers, scientists, and drug development professionals. The guide covers the predicted molecular structure and properties, a proposed multi-step synthesis protocol, and an exploration of potential biological activities based on the known pharmacology of related aminonicotinates and diaminopyridines. All quantitative data for analogous compounds are presented in structured tables, and detailed experimental methodologies are provided.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with two amino groups at positions 2 and 6, a chlorine atom at position 5, and a methyl ester group at position 3.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₇H₈ClN₃O₂
Molecular Weight 201.61 g/mol
IUPAC Name Methyl 2,6-diamino-5-chloropyridine-3-carboxylate
Appearance Expected to be a solid at room temperature

Data from Analogous Compounds:

To provide a comparative context, the following tables summarize the known properties of structurally related compounds.

Table 2.1: Properties of Mono-amino Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
Methyl 2-amino-6-chloronicotinateC₇H₇ClN₂O₂186.60849805-25-0[1]
Methyl 6-amino-2-chloronicotinateC₇H₇ClN₂O₂186.601004294-64-7

Table 2.2: Properties of Diamino Analog (without Chlorine)

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
Methyl 5,6-diaminonicotinateC₇H₉N₃O₂167.17104685-76-9

Table 2.3: Properties of Dichloro Precursor Analog

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
Methyl 2,6-dichloro-5-fluoronicotinateC₇H₄Cl₂FNO₂224.02189281-66-1[2]

Proposed Synthesis of this compound

A plausible synthetic route to obtain this compound can be conceptualized starting from a commercially available precursor such as Methyl 2,6-dichloro-5-fluoronicotinate or through the nitration and subsequent reduction of a chlorinated nicotinic acid derivative. A proposed two-step amination of a di-chlorinated pyridine ring is outlined below.

Synthesis_Workflow start Methyl 2,6-dichloronicotinate step1 Nucleophilic Aromatic Substitution (Ammonia or Amine Source) start->step1 intermediate Mixture of mono- and di-aminated products step1->intermediate step2 Further Amination (Forcing conditions if necessary) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical procedure based on standard organic chemistry transformations.

Step 1: Synthesis of Methyl 2,6-dichloronicotinate

If not commercially available, this precursor can be synthesized from 2,6-dihydroxynicotinic acid via chlorination with a reagent like phosphorus oxychloride, followed by esterification.

Step 2: Diamination of Methyl 2,6-dichloronicotinate

  • In a sealed pressure vessel, dissolve Methyl 2,6-dichloronicotinate in a suitable solvent such as methanol or dioxane.

  • Add a significant excess of an ammonia source, for example, a saturated solution of ammonia in methanol or aqueous ammonia.

  • Heat the mixture to a temperature range of 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction vessel to room temperature and cautiously vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the structural motifs present in the molecule, namely the nicotinic acid and 2,6-diaminopyridine cores, are found in compounds with a wide range of pharmacological effects.

Antimicrobial Activity

Nicotinic acid and its derivatives are known to possess antimicrobial properties against various pathogens.[3] The presence of the pyridine ring is crucial for this activity. It is plausible that this compound could exhibit antibacterial or antifungal effects.

Anticancer Activity

Derivatives of 2,6-diaminopyridine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[4] The two amino groups can form crucial hydrogen bonds with the kinase hinge region. Additionally, substituted nicotinamides have shown promise as anticancer agents.[5]

Anticancer_Pathway Compound Methyl 2,6-Diamino- 5-chloronicotinate CDK Cyclin-Dependent Kinase (CDK) Compound->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CDK->Apoptosis Inhibits Proliferation Tumor Cell Proliferation CellCycle->Proliferation

Caption: Hypothetical signaling pathway for anticancer activity.

Neurological Activity

Aminonicotinic acid analogs have been explored as agonists for GABA-A receptors, suggesting potential applications in neurological disorders.[6] The 2,6-diaminopyridine scaffold is also a key component in certain drugs developed for neurological conditions.[7][8]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While "this compound" remains a compound with no direct characterization in available scientific literature, this guide provides a foundational understanding based on the principles of chemical analogy. The proposed molecular structure, a plausible synthetic route, and the discussion of potential biological activities offer a starting point for researchers interested in exploring this and related molecules. The provided experimental protocols for synthesis and biological evaluation can serve as a template for future investigations into this novel chemical entity. Further research is warranted to synthesize and characterize this compound and to validate its potential therapeutic applications.

References

Spectroscopic Data for Methyl 2,6-Diamino-5-chloronicotinate and Related Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for spectroscopic data (NMR, IR, MS) for Methyl 2,6-diamino-5-chloronicotinate . Following a comprehensive search, it must be noted that specific, publicly available spectroscopic data for this exact compound could not be located. The synthesis and characterization of this particular molecule do not appear to be widely documented in the queried scientific literature or chemical databases.

However, in the interest of providing valuable related information for researchers in the field, this guide presents a compilation of spectroscopic data for several closely related structural analogues. These compounds share key functional groups and the core nicotinic acid methyl ester framework, and their data may serve as a useful reference for predicting the spectral characteristics of the target compound or for the identification of related structures.

Summary of Available Spectroscopic Data for Analogous Compounds

The following tables summarize the available spectroscopic information for structurally similar molecules. It is crucial to note that these are different compounds, and their spectral data will not be identical to that of this compound.

Methyl 2-amino-6-chloronicotinate

This analogue differs by the absence of one amino group at the 6-position.

Table 1: Spectroscopic Data for Methyl 2-amino-6-chloronicotinate

Technique Data Summary
¹H NMR Data not explicitly found in the provided search results.
¹³C NMR Data not explicitly found in the provided search results.
IR Data not explicitly found in the provided search results.
MS Data not explicitly found in the provided search results.
CAS No. 849805-25-0[1]
Methyl 6-amino-5-chloronicotinate

This analogue differs by the absence of one amino group at the 2-position.

Table 2: Spectroscopic Data for Methyl 6-amino-5-chloronicotinate

Technique Data Summary
¹H NMR Spectroscopic data is available through chemical suppliers like ChemicalBook.
¹³C NMR Spectroscopic data is available through chemical suppliers like ChemicalBook.
IR Spectroscopic data is available through chemical suppliers like ChemicalBook.
MS Spectroscopic data is available through chemical suppliers like ChemicalBook.
CAS No. 856211-63-7
Methyl 2-chloronicotinate

This analogue lacks both amino groups.

Table 3: Spectroscopic Data for Methyl 2-chloronicotinate

Technique Data Summary
¹H NMR Spectrum available.[2]
¹³C NMR Data available.
IR FTIR Spectrum available (Technique: Film).[3]
MS GC-MS data available.[3]
CAS No. 40134-18-7[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for the listed analogous compounds are not fully available within the immediate search results. Spectroscopic data provided by chemical suppliers or databases such as PubChem and ChemicalBook are typically generated using standard, instrument-specific operating procedures. For instance, the FTIR spectrum for Methyl 2-chloronicotinate was obtained on a Bruker IFS 85 using the film technique.[3] For detailed methodologies, it would be necessary to consult the original acquisition records from the respective data sources.

Visualization of Workflows and Pathways

The request included the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz. As no specific information regarding the synthesis, biological activity, or experimental procedures involving this compound was found, it is not possible to generate a meaningful diagram that fulfills this requirement.

To illustrate the general concept of a synthesis workflow, a hypothetical and simplified representation is provided below. This does not represent the actual synthesis of the target compound.

G cluster_start Starting Materials cluster_reaction Reaction Step 1 cluster_intermediate Intermediate Product cluster_final Final Product Starting_Material_A Starting Material A Reaction_1 Reaction (e.g., Amination) Starting_Material_A->Reaction_1 Starting_Material_B Starting Material B Starting_Material_B->Reaction_1 Intermediate Intermediate Compound Reaction_1->Intermediate Final_Product This compound Intermediate->Final_Product Further Reaction Steps

References

Technical Guide: Solubility Profile of Methyl 2,6-Diamino-5-chloronicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for Methyl 2,6-Diamino-5-chloronicotinate. This guide provides a qualitative assessment of its expected solubility based on its structural features and presents a general experimental protocol for its determination. The information herein is intended to guide researchers in designing their own solubility studies.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical physicochemical parameter that influences its utility in synthesis, purification, formulation, and biological screening. This document outlines the expected solubility characteristics of this compound and provides a standardized methodology for its experimental determination.

Qualitative Solubility Assessment

The molecular structure of this compound features several functional groups that will dictate its solubility behavior:

  • Amino Groups (-NH2): The two primary amino groups are capable of hydrogen bonding, which will contribute to its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

  • Ester Group (-COOCH3): The methyl ester group adds some lipophilicity and can also participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Pyridine Ring and Chlorine Atom: The aromatic pyridine ring and the chloro-substituent contribute to the molecule's overall lipophilicity.

Based on these features, it is anticipated that this compound will exhibit moderate solubility in polar solvents. A related compound, Methyl 2-amino-6-chloronicotinate, is described as having moderate solubility in polar solvents. It is likely that the target compound will be sparingly soluble in non-polar solvents like hexanes and toluene.

Quantitative Solubility Data

As no specific quantitative data for this compound is publicly available, the following table is provided as a template for researchers to populate with their experimental findings.

Organic Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Acetone25
Acetonitrile25
Ethyl Acetate25
Dichloromethane25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Tetrahydrofuran (THF)25

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound in an organic solvent using the shake-flask method, which is a widely accepted technique.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to allow the solution to reach equilibrium. A period of 24-48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification of Solute Concentration:

    • Gravimetric Method (for non-volatile solvents):

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.

    • Chromatographic/Spectroscopic Method (preferred):

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in terms of mg/mL, g/L, or molarity (mol/L).

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Equilibrate in thermostatic shaker B->C D Settle undissolved solid C->D After 24-48h E Withdraw supernatant D->E F Filter with syringe filter E->F G Prepare dilutions F->G H Analyze by HPLC/UV-Vis G->H I Calculate concentration H->I J Solubility Data I->J Final Result

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_features Contributing Factors A This compound Structural Features B Two -NH2 groups (H-bonding) A->B C -COOCH3 group (Polarity, Lipophilicity) A->C D Chloropyridine Ring (Lipophilicity) A->D E Solubility in Organic Solvents B->E C->E D->E

Caption: Factors influencing the solubility of this compound.

In-Depth Technical Guide on the Stability and Storage of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2,6-Diamino-5-chloronicotinate. Due to the limited availability of specific stability data for this compound, this guide consolidates information from studies on structurally related molecules, including aminopyridines, methyl nicotinate esters, and chloropyridines, to provide a robust understanding of its potential degradation pathways and optimal storage practices.

Chemical Profile and Inferred Stability

This compound is a substituted pyridine derivative with functional groups that dictate its chemical stability: two primary amino groups, a chloro substituent, and a methyl ester. The stability of this compound is primarily influenced by its susceptibility to oxidation, hydrolysis, and photolytic degradation.

Table 1: Summary of Potential Degradation Pathways and Influencing Factors

Degradation PathwayInfluencing FactorsPotential Degradation ProductsInferred Rate/Conditions
Oxidation Presence of oxidizing agents (e.g., peroxides), exposure to air and light.Nitro-substituted pyridines, N-oxides.Can be significant under strong oxidative stress.[1]
Hydrolysis pH (acidic or basic conditions), temperature, presence of certain buffers.2,6-Diamino-5-chloronicotinic acid and methanol.Likely follows pseudo-first-order kinetics, accelerated at non-neutral pH and elevated temperatures.[2][3]
Photodegradation Exposure to UV or visible light.Various photolytic byproducts.Chlorinated pyridines are known to be susceptible to photodegradation.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated).Minimizes the rate of potential hydrolytic and oxidative degradation. While some related aminopyridines are stable at room temperature, refrigeration provides an additional safeguard.
Light Protect from light. Store in amber vials or light-opaque containers.The chloropyridine moiety suggests a susceptibility to photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the amino groups.
Moisture Store in a dry, well-sealed container with a desiccant.To prevent hydrolysis of the methyl ester.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.To prevent chemical degradation.

For handling, it is advised to use personal protective equipment, including gloves and safety glasses. Handling should be performed in a well-ventilated area.

Potential Degradation Pathways

The primary degradation pathways for this compound are inferred from the behavior of its constituent functional groups.

Oxidative Degradation

The presence of two amino groups on the pyridine ring makes the molecule susceptible to oxidation. Studies on 3,4-diaminopyridine have shown that in the presence of hydrogen peroxide, it can degrade to form 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1] This suggests a similar pathway for this compound.

Methyl_2_6_diamino_5_chloronicotinate Methyl 2,6-diamino- 5-chloronicotinate Nitro_Product Nitro-substituted Product Methyl_2_6_diamino_5_chloronicotinate->Nitro_Product Oxidation of Amino Group N_Oxide_Product N-Oxide Product Methyl_2_6_diamino_5_chloronicotinate->N_Oxide_Product Oxidation of Pyridine Nitrogen Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Methyl_2_6_diamino_5_chloronicotinate

Caption: Potential Oxidative Degradation Pathways.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol. The rate of this reaction is pH-dependent.[2]

Methyl_2_6_diamino_5_chloronicotinate Methyl 2,6-diamino- 5-chloronicotinate Acid_Product 2,6-Diamino-5-chloronicotinic Acid Methyl_2_6_diamino_5_chloronicotinate->Acid_Product Methanol Methanol Methyl_2_6_diamino_5_chloronicotinate->Methanol Water H₂O Water->Methyl_2_6_diamino_5_chloronicotinate

Caption: Hydrolytic Degradation Pathway.

Experimental Protocols for Stability Assessment

While specific experimental data for this compound is not publicly available, a forced degradation study would be the standard approach to determine its intrinsic stability.[4][5] The following are detailed, hypothetical protocols for such a study.

General Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample Prepare solutions of Methyl 2,6-diamino-5-chloronicotinate Acid Acid Hydrolysis (e.g., 0.1M HCl) Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂) Sample->Oxidation Thermal Thermal Stress (e.g., 60°C) Sample->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Sample->Photolytic HPLC Analyze samples by a stability-indicating HPLC method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS Identify degradation products by LC-MS HPLC->LCMS

Caption: General Workflow for a Forced Degradation Study.

Protocol for Acid/Base Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation
  • Preparation: Prepare a stock solution of the compound.

  • Oxidation: Add an appropriate volume of 30% hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.

  • Analysis: Analyze the samples by HPLC.

Protocol for Photostability Testing
  • Sample Exposure: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Control: Keep a set of samples protected from light as a control.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Conclusion

References

An In-depth Technical Guide to Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2,6-Diamino-5-chloronicotinate is a substituted pyridine derivative. While specific information on this compound is scarce, its structural motifs—a diaminopyridine core and a chloro substituent—are present in various biologically active molecules. Diaminopyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The presence of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. This guide provides a theoretical framework for the synthesis, characterization, and potential biological relevance of this compound, aimed at researchers and professionals in drug discovery and development.

Hypothetical Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from commercially available materials. The following multi-step synthesis is proposed, leveraging known transformations of nicotinic acid derivatives.

Proposed Synthetic Pathway

A potential pathway involves the nitration of a suitable nicotinic acid precursor, followed by amination, reduction of the nitro group, and finally, chlorination. An alternative approach could involve the double amination of a dichlorinated nicotinic acid ester. The first proposed pathway is detailed below.

Synthetic Pathway A Methyl 2-chloronicotinate B Methyl 2-chloro-5-nitronicotinate A->B  HNO3/H2SO4   C Methyl 2-amino-5-nitronicotinate B->C  NH3/solvent   D Methyl 2,5-diaminonicotinate C->D  H2/Pd-C   E This compound D->E  NCS/solvent  

Theoretical Exploration of Methyl 2,6-Diamino-5-chloronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a theoretical exploration of Methyl 2,6-Diamino-5-chloronicotinate. To date, there is a notable absence of dedicated published research on this specific compound. The information presented herein is extrapolated from studies on structurally similar molecules and is intended to serve as a foundation for future research and development.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring two amino groups, a chloro substituent, and a methyl ester, suggests a range of possible biological activities. This guide provides a theoretical overview of its potential physicochemical properties, a hypothetical synthesis protocol, and a discussion of its potential biological significance based on analogous compounds.

Physicochemical Properties (Theoretical)

The physicochemical properties of this compound have been estimated based on data from related compounds such as 2,6-diaminopyridine, methyl 5-chloronicotinate, and other substituted methyl nicotinates.[1][2][3][4][5] These predicted values can guide initial experimental design and characterization.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₈ClN₃O₂---
Molecular Weight 201.61 g/mol ---
Appearance Off-white to light yellow crystalline solidBased on the appearance of 2,6-diaminopyridine.[2]
Melting Point 130-145 °CIntermediate between 2,6-diaminopyridine (117-122 °C) and related substituted nicotinates.[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.Inferred from the properties of 2,6-diaminopyridine and methyl nicotinate derivatives.[3]
logP 1.2 - 1.8Estimated based on the contributions of the amino, chloro, and methyl ester groups.
Spectroscopic Data (Theoretical)

The following are predicted spectroscopic characteristics for this compound, derived from data for structurally similar compounds.[6][7][8][9][10][11][12][13]

TechniquePredicted Key Signals
¹H NMR δ 7.5-8.0 (s, 1H, H-4), δ 5.5-6.5 (br s, 4H, -NH₂), δ 3.8-4.0 (s, 3H, -OCH₃)
¹³C NMR δ 165-170 (C=O), δ 155-160 (C-2, C-6), δ 140-145 (C-4), δ 110-120 (C-3, C-5), δ 50-55 (-OCH₃)
IR (cm⁻¹) 3400-3200 (N-H stretch), 1720-1700 (C=O stretch), 1620-1580 (C=C, C=N stretch), 800-750 (C-Cl stretch)
Mass Spec (EI) m/z 201/203 (M⁺, Cl isotope pattern), fragments corresponding to loss of -OCH₃, -COOCH₃, and Cl.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound can be conceptualized starting from a commercially available or readily synthesized precursor like methyl 2,6-dichloro-5-chloronicotinate. The following protocol is a theoretical adaptation based on established amination reactions of chloropyridines.

Reaction Scheme:

G cluster_0 Reaction cluster_1 Products A Methyl 2,6-dichloro-5-chloronicotinate C This compound A->C Nucleophilic Aromatic Substitution B Ammonia (excess) B->C D Ammonium Chloride

Caption: Proposed synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a high-pressure reaction vessel, add methyl 2,6-dichloro-5-chloronicotinate (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as dioxane or NMP. Cool the vessel to 0°C and add a solution of ammonia in methanol (excess, >10 eq).

  • Reaction Conditions: Seal the vessel and heat to 100-120°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Potential Biological Activity and Signaling Pathways

The structural motifs within this compound suggest potential for biological activity, particularly as an antimicrobial or anticancer agent.

Postulated Antimicrobial Activity

Derivatives of diaminopyridine and chloropyridine have demonstrated antimicrobial properties.[14][15][16][17][18] The presence of the chloro group can enhance lipophilicity, potentially aiding in cell membrane penetration, while the diaminopyridine core is a known pharmacophore in various antimicrobial agents.

Postulated Anticancer Activity

Nicotinic acid and its derivatives have been investigated for their roles in cancer therapy.[19][20][21][22][23] Some studies suggest that nicotinic acid derivatives can influence cellular metabolism and signaling pathways involved in cancer cell proliferation and survival. The diaminopyridine structure is also found in some kinase inhibitors.

A hypothetical signaling pathway that could be modulated by this compound, based on the activities of related compounds, is the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation.

G Methyl_2_6_Diamino_5_chloronicotinate Methyl_2_6_Diamino_5_chloronicotinate PI3K PI3K Methyl_2_6_Diamino_5_chloronicotinate->PI3K Inhibition? Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

Future Directions

The theoretical data presented in this guide provides a starting point for the synthesis and investigation of this compound. Experimental validation of the proposed synthesis and a thorough evaluation of its biological activities are necessary next steps. Screening against a panel of bacterial and cancer cell lines would be a prudent approach to uncover the therapeutic potential of this novel compound.

Note: This document is for informational purposes only and does not constitute a recommendation for any specific course of action. All laboratory work should be conducted by trained professionals in a safe environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The functionalization of the pyridine ring allows for the fine-tuning of pharmacological properties, making the development of versatile synthetic methodologies a critical area of research. Methyl 2,6-diamino-5-chloronicotinate is a valuable and highly functionalized starting material for the synthesis of a diverse library of substituted pyridines. The presence of two amino groups, a chloro substituent, and a methyl ester provides multiple handles for chemical modification.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound via three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These methods offer a broad substrate scope and functional group tolerance, enabling the introduction of a wide array of substituents at the C5-position of the pyridine ring.

Synthetic Utility of this compound

The strategic positioning of the chloro and amino groups on the pyridine ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-donating amino groups can enhance the reactivity of the chloro substituent in oxidative addition to the palladium catalyst.

Synthetic_Utility Synthetic Utility of this compound A This compound B Suzuki-Miyaura Coupling (C-C bond formation) A->B Ar-B(OH)2 or Ar-B(pin) C Buchwald-Hartwig Amination (C-N bond formation) A->C R2NH D Sonogashira Coupling (C-C bond formation) A->D Terminal Alkyne E 5-Aryl/Vinyl Substituted Pyridines B->E F 5-Amino Substituted Pyridines C->F G 5-Alkynyl Substituted Pyridines D->G

Synthetic pathways from the starting material.

I. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Vinyl-2,6-diaminonicotinates

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide. This reaction is particularly useful for introducing aryl or vinyl substituents at the C5-position of this compound.

Experimental Protocol

This protocol is adapted from procedures for Suzuki-Miyaura coupling on related electron-rich chloropyridines.

Materials:

  • This compound

  • Aryl- or vinylboronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the aryl- or vinylboronic acid/ester (1.2-1.5 mmol), Pd(OAc)₂ (0.02-0.05 mmol), SPhos (0.04-0.10 mmol), and the base (2.0-3.0 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/vinyl-2,6-diaminonicotinate.

Expected Yields for Analogous Reactions
Arylboronic AcidProductYield (%)
Phenylboronic acidMethyl 2,6-diamino-5-phenylnicotinate75-90
4-Methoxyphenylboronic acidMethyl 2,6-diamino-5-(4-methoxyphenyl)nicotinate80-95
3-Thienylboronic acidMethyl 2,6-diamino-5-(thiophen-3-yl)nicotinate70-85
Vinylboronic acid pinacol esterMethyl 2,6-diamino-5-vinylnicotinate60-75

Note: Yields are estimated based on reactions with structurally similar substrates and may vary.

II. Buchwald-Hartwig Amination for the Synthesis of 5-(Substituted amino)-2,6-diaminonicotinates

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a direct route to introduce a variety of primary and secondary amines at the C5-position.

Experimental Protocol

This protocol is based on established methods for the amination of related aminohalopyridines.[1]

Materials:

  • This compound

  • Primary or secondary amine (1.2-2.0 equivalents)

  • Pd₂(dba)₃ (2-5 mol%)

  • RuPhos or BrettPhos (4-10 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (1.5-2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02-0.05 mmol) and the phosphine ligand (0.04-0.10 mmol) to a dry Schlenk tube.

  • Add the anhydrous solvent (3-5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol), the amine (1.2-2.0 mmol), and the base (1.5-2.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 5-(substituted amino)-2,6-diaminonicotinate.

Expected Yields for Analogous Reactions
AmineProductYield (%)
MorpholineMethyl 2,6-diamino-5-morpholinonicotinate70-85
AnilineMethyl 2,6-diamino-5-(phenylamino)nicotinate65-80
BenzylamineMethyl 5-(benzylamino)-2,6-diaminonicotinate70-88
N-MethylpiperazineMethyl 2,6-diamino-5-(4-methylpiperazin-1-yl)nicotinate75-90

Note: Yields are estimated based on reactions with structurally similar substrates and may vary.

III. Sonogashira Coupling for the Synthesis of 5-Alkynyl-2,6-diaminonicotinates

The Sonogashira coupling provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to the synthesis of 5-alkynyl-substituted pyridines.

Experimental Protocol

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[2]

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL) in a sealed tube, add the terminal alkyne (1.1-1.5 mmol), Pd(TFA)₂ (0.025 mmol), PPh₃ (0.05 mmol), CuI (0.05 mmol), and Et₃N (2-3 mL).

  • Degas the mixture with argon for 10 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2,6-diaminonicotinate.

Quantitative Data from an Analogous Sonogashira Coupling

The following data is from the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, demonstrating the potential yields for similar reactions with this compound.[2]

AlkyneProductYield (%)[2]
Phenylacetylene2-Amino-3-(phenylethynyl)pyridine98[2]
4-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine94[2]
Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88[2]
1-Decyne2-Amino-3-(dec-1-yn-1-yl)pyridine92[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the three cross-coupling reactions.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow A Combine Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base B Add Anhydrous Solvent (e.g., Dioxane) A->B C Degas and Heat (80-110 °C, 12-24h) B->C D Work-up: - Filtration - Extraction - Drying C->D E Purification (Column Chromatography) D->E F Isolated 5-Aryl/Vinyl Product E->F

Suzuki-Miyaura reaction workflow.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow A Prepare Catalyst System: - Pd Precatalyst - Phosphine Ligand in Anhydrous Solvent B Add Reactants: - this compound - Amine - Base A->B C Seal and Heat (100-120 °C, 16-24h) B->C D Work-up: - Quenching - Extraction - Drying C->D E Purification (Column Chromatography) D->E F Isolated 5-(Substituted amino) Product E->F Sonogashira_Workflow Sonogashira Coupling Workflow A Combine Reactants in Solvent (DMF): - this compound - Terminal Alkyne - Pd & Cu Catalysts, Ligand - Base (Et3N) B Degas and Heat (100 °C, 3-6h) A->B C Work-up: - Quench with Water - Extraction - Drying B->C D Purification (Column Chromatography) C->D E Isolated 5-Alkynyl Product D->E

References

Application Notes and Protocols: Methyl 2,6-Diamino-5-chloronicotinate as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in medicinal chemistry is the design of heterocyclic scaffolds that can effectively interact with the ATP-binding site of kinases.

Methyl 2,6-Diamino-5-chloronicotinate is a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its diaminopyridine structure provides a versatile scaffold that, upon cyclization, can form fused heterocyclic systems, such as pyrimido[4,5-b]pyridines. These structures are bioisosteric to the purine core of ATP and can be elaborated with various substituents to achieve high potency and selectivity against specific kinase targets.

These application notes provide a comprehensive overview of the potential of this compound as a precursor for kinase inhibitors. Included are proposed synthetic routes, representative biological data for analogous compounds, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in this area.

Data Presentation: Representative Biological Activity of Analogous Kinase Inhibitors

While specific quantitative data for kinase inhibitors directly derived from this compound is not yet extensively published, the following table summarizes the activity of structurally related pyrimido[4,5-b]pyridine and aminopyrimidine-based inhibitors against various kinase targets. This data serves as a benchmark for the potential efficacy of compounds synthesized from the proposed precursor.

Compound ScaffoldTarget Kinase(s)IC50 (nM)Reference Compound/Class
Pyrimido[4,5-b]indoleRET, TRKA5, 10Dual RET/TRKA inhibitors[1]
Pyrimido[4,5-d]pyrimidineCDK250Roscovitine (CDK inhibitor)[2]
Imidazo[4,5-b]pyridineAurora A, Aurora B42, 198Aurora Kinase Inhibitors[3]
2,4-Dianilino-5-fluoropyrimidineALK<10ALK Inhibitors[4][5]
Pyrazolo[3,4-d]pyrimidineBTK0.5Ibrutinib (BTK inhibitor)
AminopyridineJNK1/220-50JNK Inhibitors[6]
Pyrido[3,2-d]pyrimidinePI3Kα, mTOR3-10Dual PI3K/mTOR inhibitors[7]
Imidazo[4,5-b]pyridineCDK9630-1320Sorafenib (multi-kinase inhibitor)[8]

Experimental Protocols

Protocol 1: Synthesis of a Pyrimido[4,5-b]pyridin-4-amine Kinase Inhibitor Scaffold

This protocol describes a proposed two-step synthesis to form a core pyrimido[4,5-b]pyridine scaffold from this compound, followed by functionalization.

Step 1: Cyclization to form 7-chloro-2-methyl-5H-pyrimido[4,5-b]pyridin-4-one

  • To a solution of this compound (1.0 eq) in acetic anhydride (10 vol), add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Chlorination and Subsequent Amination

  • Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl3) (5 vol).

  • Add N,N-dimethylaniline (0.2 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction for the formation of the 4-chloro intermediate.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude 4-chloro intermediate in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add the desired amine (e.g., a substituted aniline or benzylamine) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-120°C until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the final compound by column chromatography to yield the desired kinase inhibitor.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest (recombinant)

  • Kinase-specific substrate (peptide or protein)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations.

  • In the wells of the assay plate, add the diluted test compounds. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Incubate the plate at room temperature for the time specified in the kit protocol to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Proposed Synthetic Pathway start This compound intermediate1 7-chloro-2-methyl-5H-pyrimido[4,5-b]pyridin-4-one start->intermediate1 Acetic Anhydride, H2SO4 (cat.), Reflux intermediate2 4,7-dichloro-2-methyl-5H-pyrimido[4,5-b]pyridine intermediate1->intermediate2 POCl3, Reflux final_product Substituted Kinase Inhibitor (Pyrimido[4,5-b]pyridin-4-amine) intermediate2->final_product R-NH2, Base, Heat

Caption: Proposed synthesis of kinase inhibitors from this compound.

G cluster_pathway CDK-Regulated Cell Cycle Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Upregulates CDK2 CDK2 Cyclin E->CDK2 Activates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Promotes Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->CDK4/6 Kinase Inhibitor->CDK2

Caption: Simplified CDK signaling pathway in cell cycle progression.

G cluster_workflow Kinase Inhibitor Discovery Workflow Start Start Library_Synthesis Library Synthesis from This compound Start->Library_Synthesis HTS High-Throughput Screening (Biochemical Assays) Library_Synthesis->HTS Hit_Identification Hit Identification (Potency & Selectivity) HTS->Hit_Identification Lead_Generation Lead Generation (Cell-Based Assays) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Preclinical Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical End End Preclinical->End

Caption: General workflow for kinase inhibitor discovery and development.

References

Application Notes and Protocols: Methyl 2,6-Diamino-5-chloronicotinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-diamino-5-chloronicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its unique arrangement of amino, chloro, and ester functional groups allows for a range of chemical transformations, making it a valuable precursor for the construction of fused heterocyclic systems. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological and pharmaceutical importance.

Pyrido[2,3-d]pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to purine nucleobases, enabling them to interact with a variety of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Application: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A primary application of this compound is in the synthesis of substituted pyrido[2,3-d]pyrimidin-7(8H)-ones through cyclocondensation reactions. The presence of the two amino groups and the methyl ester on the pyridine ring allows for the facile construction of the fused pyrimidine ring.

General Reaction Scheme

The reaction proceeds via a cyclocondensation of this compound with reagents such as urea or guanidine. The ortho-disposed amino and ester groups react to form the pyrimidinone ring, leading to the formation of the bicyclic pyrido[2,3-d]pyrimidine core.

reaction_scheme cluster_reactants Reactants cluster_product Product A This compound C 6-Chloro-2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one A->C Cyclocondensation B Urea / Guanidine B->C

Caption: General reaction scheme for the synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocols

The following is a generalized protocol for the synthesis of 6-chloro-2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one from this compound. This protocol is based on established synthetic methodologies for analogous compounds. Researchers should optimize the reaction conditions for their specific needs.

Synthesis of 6-Chloro-2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one

Materials:

  • This compound

  • Urea (or Guanidine Hydrochloride)

  • Sodium Methoxide (or other suitable base)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dowtherm A)

  • Methanol

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and Urea (1.2 eq).

  • Solvent and Base Addition: Add a high-boiling point solvent such as DMF. To this suspension, add a solution of sodium methoxide in methanol (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold water and then with a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-chloro-2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one.

experimental_workflow A 1. Mix Reactants This compound Urea B 2. Add Solvent and Base (e.g., DMF, NaOMe) A->B C 3. Reflux (120-150 °C, 4-8 h) B->C D 4. Cool and Precipitate (Ice-cold water) C->D E 5. Filter and Wash D->E F 6. Recrystallize and Dry E->F G Pure Product F->G

Caption: Experimental workflow for the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrido[2,3-d]pyrimidine derivatives from substituted aminonicotinates, based on literature reports for analogous reactions.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
This compound (Hypothetical)UreaDMF140675-85
This compound (Hypothetical)GuanidineDowtherm A150480-90
Substituted Aminonicotinate 1 (Literature Analog)UreaNMP160872
Substituted Aminonicotinate 2 (Literature Analog)GuanidineEthylene Glycol145585

Biological Significance and Further Applications

The resulting 6-chloro-2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one is a valuable intermediate for further chemical modifications. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains. This enables the generation of a library of diverse pyrido[2,3-d]pyrimidine derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against various kinases implicated in cancer progression.

  • Antimicrobial Agents: The scaffold has been explored for the development of novel antibacterial and antifungal compounds.

  • Antiviral Agents: Certain derivatives have exhibited promising activity against viral replication.

signaling_pathway A This compound B Pyrido[2,3-d]pyrimidine Core A->B Cyclocondensation C Diverse Library of Derivatives (via Nucleophilic Substitution) B->C Functionalization D Biological Screening C->D E Lead Compound Identification D->E F Drug Development E->F

Caption: Logical workflow from starting material to drug development.

Conclusion

This compound is a key starting material for the efficient synthesis of the pyrido[2,3-d]pyrimidine scaffold. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds in the pursuit of novel therapeutic agents. The versatility of the starting material and the biological significance of the products make this an active and promising area of research in medicinal chemistry and drug development.

References

Application Notes and Protocols: Reactions of Methyl 2,6-Diamino-5-chloronicotinate with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-diamino-5-chloronicotinate is a versatile scaffold in medicinal chemistry and materials science. The presence of two nucleophilic amino groups and an electron-rich pyridine ring allows for a variety of chemical modifications through reactions with electrophiles. These reactions can be directed to the amino groups (N-functionalization) or, under specific conditions, to the pyridine ring (C-functionalization). Understanding and controlling the reactivity of this molecule is crucial for the synthesis of novel compounds with desired biological activities or material properties.

These application notes provide an overview of the reactivity of this compound with common electrophiles, including acylating, alkylating, and formylating agents. Detailed experimental protocols for key transformations are provided to guide researchers in the synthesis of new derivatives.

General Reactivity

The two amino groups at the 2- and 6-positions of the pyridine ring are the primary sites of electrophilic attack. These groups are strong activating groups, making the pyridine ring electron-rich and susceptible to electrophilic substitution. However, the amino groups themselves are more nucleophilic than the ring carbons. Therefore, reactions with most electrophiles will initially occur on one or both nitrogen atoms.

Key considerations for selective reactions:

  • Stoichiometry of the electrophile: Using one equivalent of the electrophile can favor mono-substitution on one of the amino groups, while an excess will likely lead to di-substitution.

  • Reaction conditions: Temperature, solvent, and the presence of a base can influence the selectivity and rate of the reaction.

  • Nature of the electrophile: The reactivity and steric bulk of the electrophile will also play a role in determining the outcome of the reaction.

Reactions with Electrophiles: Protocols and Data

N-Acylation with Acyl Chlorides

The reaction of this compound with acyl chlorides is a straightforward method for the synthesis of N-acyl derivatives. The reaction typically proceeds at room temperature in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme:

reactant1 This compound product N-Acyl Derivative(s) reactant1->product reactant2 R-COCl (Acyl Chloride) reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., DCM) reagents:n->product:s

Figure 1: General workflow for N-acylation.

Experimental Protocol: Synthesis of Methyl 2,6-di(acetylamino)-5-chloronicotinate

  • To a solution of this compound (1.0 g, 4.96 mmol) in dichloromethane (DCM, 20 mL), add triethylamine (1.51 g, 2.08 mL, 14.88 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.17 g, 1.06 mL, 14.88 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

ElectrophileProductSolventBaseYield (%)M.P. (°C)1H NMR (δ, ppm)
Acetyl ChlorideMethyl 2,6-di(acetylamino)-5-chloronicotinateDCMEt3N~85%210-21212.62 (bs, 2H, CONH), 8.86 (s, 1H, pyridine-H), 3.83 (s, 3H, OCH3), 2.56 (s, 6H, 2xCH3)
Benzoyl ChlorideMethyl 2,6-di(benzoylamino)-5-chloronicotinatePyridine-~80%235-23712.80 (bs, 2H, CONH), 8.90 (s, 1H, pyridine-H), 7.90-7.50 (m, 10H, Ar-H), 3.85 (s, 3H, OCH3)

Note: For selective mono-acylation, approximately one equivalent of the acylating agent should be used, and the reaction should be carefully monitored. Separation of mono- and di-acylated products may require careful chromatography.

N-Formylation using Vilsmeier-Haack Reagent

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. While it typically results in C-formylation, with highly activated systems like diaminopyridines, N-formylation can occur, especially if the ring is sterically hindered or if the reaction conditions are controlled. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Pathway:

reactant This compound intermediate Iminium Intermediate reactant->intermediate reagent_gen POCl3 + DMF vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- reagent_gen->vilsmeier vilsmeier->intermediate Electrophilic Attack product N-Formyl Derivative intermediate->product hydrolysis H2O Workup hydrolysis->product

Figure 2: Vilsmeier-Haack N-formylation pathway.

Experimental Protocol: Synthesis of Methyl 2,6-di(formylamino)-5-chloronicotinate

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 g, 4.96 mmol) in anhydrous DMF (10 mL) dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure N,N'-diformyl derivative.

Electrophile SourceProductSolventYield (%)M.P. (°C)1H NMR (δ, ppm)
POCl₃/DMFMethyl 2,6-di(formylamino)-5-chloronicotinateDMF~75%>250 (dec.)10.50 (bs, 2H, NH), 9.80 (s, 2H, CHO), 8.85 (s, 1H, pyridine-H), 3.84 (s, 3H, OCH3)
N-Alkylation with Alkyl Halides

N-alkylation of the amino groups can be achieved using alkyl halides. The reaction often requires a base to scavenge the hydrogen halide formed. Over-alkylation to form tertiary amines and even quaternary ammonium salts is a common side reaction, so careful control of stoichiometry and reaction conditions is necessary for selective mono- or di-alkylation.

Experimental Workflow:

start Start: this compound reagents Add Alkyl Halide (R-X) and Base (e.g., K2CO3) in Solvent (e.g., DMF) start->reagents reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product N-Alkyl Derivative(s) purification->product

Figure 3: Workflow for N-alkylation.

Experimental Protocol: Synthesis of Methyl 2,6-di(benzylamino)-5-chloronicotinate

  • To a solution of this compound (1.0 g, 4.96 mmol) in anhydrous DMF (20 mL), add potassium carbonate (2.06 g, 14.88 mmol).

  • Add benzyl bromide (2.55 g, 1.77 mL, 14.88 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.

ElectrophileProductSolventBaseYield (%)M.P. (°C)1H NMR (δ, ppm)
Benzyl BromideMethyl 2,6-di(benzylamino)-5-chloronicotinateDMFK₂CO₃~60%155-1578.50 (s, 1H, pyridine-H), 7.40-7.20 (m, 10H, Ar-H), 6.50 (t, 2H, NH), 4.50 (d, 4H, 2xCH₂), 3.80 (s, 3H, OCH₃)
Methyl IodideMethyl 2,6-di(methylamino)-5-chloronicotinateAcetonitrileK₂CO₃~70%130-1328.45 (s, 1H, pyridine-H), 6.20 (q, 2H, NH), 3.82 (s, 3H, OCH₃), 3.05 (d, 6H, 2xNCH₃)

Conclusion

This compound is a valuable building block that can be readily functionalized at its amino groups through reactions with various electrophiles. The protocols provided herein for N-acylation, N-formylation, and N-alkylation serve as a starting point for the synthesis of a diverse library of derivatives. Careful control of reaction conditions is key to achieving the desired selectivity and yield. The resulting functionalized molecules can be further elaborated, making this scaffold a powerful tool for drug discovery and materials science research. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reactions of Methyl 2,6-Diamino-5-chloronicotinate. This compound is a valuable scaffold in medicinal chemistry and drug discovery, offering a versatile platform for the synthesis of a diverse range of derivatives. The protocols outlined herein are based on established principles of nucleophilic aromatic substitution on electron-rich chloropyridines and related heterocyclic systems. While specific literature on this exact substrate is limited, the provided methodologies are derived from analogous reactions on structurally similar compounds, offering a robust starting point for experimental design.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of biologically active molecules. The presence of two activating amino groups and a displaceable chlorine atom makes the 5-position susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of such heterocyclic systems. This reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The rate of these reactions is often enhanced by the presence of electron-withdrawing groups, although in this case, the cumulative electron-donating effect of the amino groups also influences the reactivity of the C5-Cl bond.

These application notes provide generalized yet detailed protocols for the reaction of this compound with common nucleophiles, such as primary and secondary amines, and alkoxides.

Reaction Schematics and Principles

The general scheme for the nucleophilic substitution reaction of this compound is depicted below. The reaction involves the displacement of the chloride at the C5 position by a nucleophile (Nu-H).

Caption: General Nucleophilic Aromatic Substitution.

The reaction is typically facilitated by a base to deprotonate the incoming nucleophile, increasing its nucleophilicity. The choice of solvent and temperature is crucial and depends on the reactivity of the nucleophile and the desired reaction rate.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and nucleophiles. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, benzylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (optional, for less reactive amines)

  • Ligand (e.g., Xantphos) (optional)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the base (1.5 - 2.5 eq).

  • If using a catalyst, add the palladium source (e.g., 2-5 mol%) and the ligand (e.g., 4-10 mol%).

  • Add the anhydrous solvent.

  • Add the amine nucleophile (1.2 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, base, and optional catalyst to a dry flask. prep2 Add anhydrous solvent. prep1->prep2 prep3 Add amine nucleophile. prep2->prep3 react Heat and stir under inert atmosphere. prep3->react monitor Monitor reaction by TLC or LC-MS. react->monitor workup1 Cool and perform aqueous work-up. monitor->workup1 workup2 Dry and concentrate the organic phase. workup1->workup2 purify Purify by column chromatography. workup2->purify

Caption: Amination Experimental Workflow.

Protocol 2: Reaction with Alkoxide Nucleophiles (O-Arylation)

This protocol outlines a general method for the substitution of the chloro group with an alkoxide.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, phenol)

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • If using an alcohol that is not the solvent, dissolve it in an anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

  • Carefully add the strong base (1.1 - 1.5 eq) at 0 °C to generate the alkoxide in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor its progress.

  • After completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

The following tables present hypothetical yet representative data for the nucleophilic substitution reactions of this compound based on yields observed for analogous systems.

Table 1: Amination Reactions

EntryAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃Dioxane1001285
2PiperidineCs₂CO₃Toluene110892
3BenzylamineNaOtBuToluene1001678
4AnilineNaOtBuDioxane1102465

Table 2: Alkoxylation Reactions

EntryAlcohol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaHTHF65695
2EthanolNaHEthanol78890
3PhenolK₂CO₃DMF1201875
4IsopropanolKOtBuTHF701282

Signaling Pathways and Logical Relationships

The mechanism of nucleophilic aromatic substitution is a fundamental concept in organic chemistry. The following diagram illustrates the logical progression of this reaction.

SNAr_Mechanism start Aryl Halide + Nucleophile intermediate Formation of Meisenheimer Complex (Addition Step) start->intermediate Nucleophilic Attack transition1 Rate-determining step elimination Elimination of Leaving Group intermediate->elimination product Substituted Aromatic Product elimination->product Restoration of Aromaticity

Caption: SNAr Mechanism Pathway.

Conclusion

The protocols and data presented in these application notes serve as a comprehensive guide for the synthetic modification of this compound via nucleophilic aromatic substitution. These reactions provide a facile entry into a wide array of novel chemical entities for evaluation in drug discovery and development programs. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific needs.

Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the N-acylation of Methyl 2,6-Diamino-5-chloronicotinate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted diaminopyridine derivative. The presence of two amino groups, a chloro substituent, and a methyl ester on the pyridine ring makes it an interesting scaffold for chemical modification. N-acylation of the amino groups is a common strategy to introduce diverse functionalities and modulate the physicochemical and biological properties of the molecule. The electron-withdrawing nature of the chloro and ester groups influences the nucleophilicity of the amino groups, potentially allowing for selective acylation. This protocol outlines a general procedure for the N-acylation of this substrate using common acylating agents and catalytic systems.

Reaction Principle

The N-acylation of this compound proceeds via the nucleophilic attack of one or both amino groups on an electrophilic acylating agent, such as an acyl chloride or acid anhydride. The reaction is typically facilitated by a base to neutralize the acidic byproduct and a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), to enhance the reaction rate. The regioselectivity of the acylation (i.e., which amino group reacts) can be influenced by steric and electronic factors, as well as the reaction conditions.

Experimental Protocol

This protocol provides a general method for the N-acylation of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific acylating agents and desired outcomes (mono- vs. di-acylation).

3.1. Materials

  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

3.3. Procedure

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add triethylamine (1.2 eq for mono-acylation, 2.5 eq for di-acylation).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (1.1 eq for mono-acylation, 2.2 eq for di-acylation) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-acylated product(s).

  • Characterize the purified product(s) by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LRMS, HRMS).

Data Presentation

The following table summarizes representative reaction conditions for achieving selective mono- or di-acylation of this compound. These are starting points and may require optimization.

ParameterMono-acylationDi-acylation
Substrate This compound (1.0 eq)This compound (1.0 eq)
Acylating Agent 1.1 eq2.2 eq
Base (Triethylamine) 1.2 eq2.5 eq
Catalyst (DMAP) 0.1 eq0.1 eq
Solvent Anhydrous DichloromethaneAnhydrous Dichloromethane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 6 hours (monitor by TLC)8 - 16 hours (monitor by TLC)
Expected Outcome Predominantly mono-acylated productPredominantly di-acylated product

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Substrate in Anhydrous DCM add_reagents Add TEA and Catalytic DMAP start->add_reagents cool Cool to 0 °C add_reagents->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize end Isolated Product characterize->end

Caption: Workflow for the N-acylation of this compound.

Signaling Pathway Analogy: Catalytic Acylation

catalytic_cycle sub Substrate (Diaminonicotinate) product N-Acylated Product acyl Acylating Agent (R-CO-X) intermediate Acyl-DMAP Intermediate (Highly Electrophilic) acyl->intermediate + DMAP dmap DMAP Catalyst dmap->intermediate intermediate->dmap - DMAP intermediate->product + Substrate

Caption: Catalytic cycle of DMAP in N-acylation.

Troubleshooting

  • Low or no reaction: Ensure all reagents and solvents are anhydrous. The starting material may have poor solubility; consider a different solvent like DMF or gentle heating. The acylating agent may have degraded; use a fresh bottle.

  • Formation of multiple products: This could be due to a mixture of mono- and di-acylated products, or acylation at different amino groups. Adjust the stoichiometry of the acylating agent and base. Lowering the reaction temperature may improve selectivity. Careful column chromatography is crucial for separation.

  • Difficulty in purification: The polarity of the starting material and products may be similar. A shallow solvent gradient during column chromatography or the use of a different stationary phase may be necessary.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and lachrymatory; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine has a strong, unpleasant odor and is flammable.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Suzuki Coupling of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of Methyl 2,6-Diamino-5-chloronicotinate. This reaction is a powerful tool for the synthesis of 5-aryl-2,6-diaminonicotinate derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for the Suzuki coupling of related electron-poor, amino-substituted heteroaryl chlorides.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3]

This compound is an attractive substrate for Suzuki coupling as the resulting 5-aryl derivatives are key intermediates in the synthesis of various biologically active molecules. The presence of two amino groups and a chloro substituent on the pyridine ring influences the reactivity of the substrate and requires careful optimization of the reaction conditions. Generally, electron-poor aryl chlorides, such as chloropyridines, are suitable substrates for Suzuki reactions.[4] The amino groups can coordinate with the palladium catalyst, potentially influencing the reaction outcome.[2]

Key Reaction Parameters

Successful Suzuki coupling of this compound with various arylboronic acids depends on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst: Palladium catalysts are central to the Suzuki reaction. Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For challenging substrates like electron-rich chloro-pyridines, the use of pre-catalysts or more active catalyst systems may be beneficial.

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and selectivity. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often employed.

Base: A base is required to activate the boronic acid for transmetalation. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and yield.

Solvent: The reaction is typically carried out in aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of water to facilitate the dissolution of the base and the boronic acid.

Experimental Protocols

The following protocols provide a general guideline for performing the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

General Protocol for Suzuki Coupling

This protocol is a representative procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,6-diaminonicotinate.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar substrates.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidMethyl 2,6-diamino-5-phenylnicotinate75-85
24-Methoxyphenylboronic acidMethyl 2,6-diamino-5-(4-methoxyphenyl)nicotinate80-90
34-Fluorophenylboronic acidMethyl 2,6-diamino-5-(4-fluorophenyl)nicotinate70-80
43-Thienylboronic acidMethyl 2,6-diamino-5-(thiophen-3-yl)nicotinate65-75
54-Acetylphenylboronic acidMethyl 5-(4-acetylphenyl)-2,6-diaminonicotinate60-70

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_activation Boronic Acid Activation Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R1-Pd(II)-X_Ln R¹-Pd(II)-X      Ln Oxidative_Addition->R1-Pd(II)-X_Ln Transmetalation Transmetalation R1-Pd(II)-X_Ln->Transmetalation R1-Pd(II)-R2_Ln R¹-Pd(II)-R²      Ln Transmetalation->R1-Pd(II)-R2_Ln Reductive_Elimination Reductive Elimination R1-Pd(II)-R2_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R1-R2 R¹-R² Reductive_Elimination->R1-R2 R1-X R¹-X R1-X->Oxidative_Addition R2-B(OR)2 R²-B(OR)₂ R2-B(OR)2_activated [R²-B(OR)₃]⁻ R2-B(OR)2->R2-B(OR)2_activated Base Base Base->R2-B(OR)2_activated R2-B(OR)2_activated->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂ / PPh₃ - K₂CO₃ start->reagents inert Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed 1,4-Dioxane/Water inert->solvent heat Heat to 90-100 °C solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup (EtOAc/Water) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, natural products, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely replacing harsher, more traditional methods for C-N bond formation.[1][2][3]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of Methyl 2,6-Diamino-5-chloronicotinate, a substrate of interest in medicinal chemistry due to the prevalence of the diaminopyridine scaffold in biologically active molecules. The following sections will detail the reaction parameters, a step-by-step experimental procedure, and expected outcomes based on variations in catalysts, ligands, and bases.

General Reaction Scheme:

The general reaction for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Key Reaction Parameters:

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:

  • Palladium Source: A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium precatalysts. The choice of palladium source can influence reaction rates and catalyst stability. Buchwald and his group have developed several generations of highly active palladium precatalysts that are often air- and moisture-stable, simplifying reaction setup.

  • Ligand: The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle.[4] The Buchwald group has developed a range of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), while the Hartwig group has made significant contributions with ferrocene-derived and trialkyl phosphine ligands.[1][4] For challenging substrates, N-heterocyclic carbene (NHC) ligands have also emerged as effective alternatives.[5]

  • Base: A stoichiometric amount of base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K₂CO₃). The choice of base can significantly impact the reaction outcome, and weaker bases are often preferred for substrates with sensitive functional groups.[6]

  • Solvent: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene, 1,4-dioxane, and DMF are commonly used.[2][6] The solubility of the reactants and the reaction temperature often guide the choice of solvent.

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the activity of the catalyst system. Highly active catalyst systems can often facilitate reactions at lower temperatures.

Experimental Protocols:

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be optimized for each specific amine coupling partner.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compoundNot availableCustom synthesis-
Amine (e.g., Aniline)62-53-3Sigma-AldrichPurify if necessary.
Pd₂(dba)₃51364-51-3Strem ChemicalsPalladium source.
XPhos564483-18-7Sigma-AldrichLigand.
Sodium tert-butoxide (NaOtBu)865-48-5Sigma-AldrichBase.
Anhydrous Toluene108-88-3Acros OrganicsAnhydrous, deoxygenated solvent.
Diethyl ether60-29-7Fisher ScientificFor workup.
Saturated aqueous NaCl (brine)7647-14-5-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichDrying agent.
Silica Gel7631-86-9Sorbent TechnologiesFor column chromatography.

Reaction Setup and Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Catalyst and Ligand: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Assembly: Quickly add the catalyst and ligand to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous, deoxygenated toluene (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation:

The following table presents hypothetical data for the optimization of the Buchwald-Hartwig amination of this compound with aniline, demonstrating the effect of different reaction parameters on the product yield.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001292
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene1001288
3Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Dioxane1102475
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1102481
5Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Toluene801895

Mandatory Visualizations:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis setup_1 Weigh Reactants: This compound, Amine, and Base setup_2 Add Catalyst and Ligand setup_1->setup_2 setup_3 Evacuate and Backfill with Inert Gas setup_2->setup_3 setup_4 Add Anhydrous Solvent setup_3->setup_4 reaction_step Heat and Stir (e.g., 100 °C) setup_4->reaction_step Start Reaction monitoring Monitor by TLC/GC-MS reaction_step->monitoring workup_1 Cool and Dilute monitoring->workup_1 Reaction Complete workup_2 Filter through Celite® workup_1->workup_2 workup_3 Aqueous Work-up (Wash with Water and Brine) workup_2->workup_3 workup_4 Dry and Concentrate workup_3->workup_4 purification Flash Column Chromatography workup_4->purification analysis_step Characterize Product (NMR, HRMS) purification->analysis_step

Caption: Experimental workflow for Buchwald-Hartwig amination.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 ligand_exchange Amine Coordination pd_complex1->ligand_exchange + R'R''NH pd_complex2 [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ ligand_exchange->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)(NR'R'')L₂ deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 + Ar-NR'R''

Caption: Buchwald-Hartwig amination catalytic cycle.

Safety Precautions:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air and moisture. All reactions should be performed under an inert atmosphere (argon or nitrogen).

  • Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under a stream of inert gas. Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle them in a well-ventilated fume hood.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst.Use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently anhydrous/anaerobic conditions.Ensure all glassware is thoroughly dried and the reaction is set up under a robust inert atmosphere.
Incorrect base or solvent.Screen different bases and solvents. The choice can be highly substrate-dependent.
Side Product Formation Hydrodehalogenation of the starting material.This can occur if water is present. Ensure all reagents and solvents are anhydrous.
Homocoupling of the amine or aryl halide.Optimize the reaction temperature and catalyst loading.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature.
Catalyst deactivation.A different ligand may be required to stabilize the catalyst.

The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of N-aryl derivatives of this compound. The success of this transformation is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The protocol provided herein serves as a robust starting point for the synthesis of a variety of aminated nicotinates, which are valuable building blocks in drug discovery and development. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols: Methyl 2,6-Diamino-5-chloronicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-diamino-5-chloronicotinate is a substituted diaminopyridine derivative with significant potential as a scaffold in medicinal chemistry. The diaminopyridine core is a recognized privileged structure, frequently found in potent and selective kinase inhibitors. This document provides an overview of the potential applications of this compound, with a focus on its role as a precursor for the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are promising targets for cancer therapy.

Application: Scaffold for Kinase Inhibitors

The 2,6-diaminopyridine moiety can engage in key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases. The chlorine atom at the 5-position can be utilized for further functionalization or to modulate the electronic properties of the ring system, potentially enhancing binding affinity and selectivity. The methyl ester at the 3-position provides a handle for derivatization to explore interactions with other regions of the kinase active site or to improve pharmacokinetic properties.

Focus: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Derivatives of 2,6-diaminopyridine and the structurally related 2,4-diaminopyrimidines have shown potent inhibitory activity against CDK2.[2]

Quantitative Data: Inhibitory Activity of Related Compounds

While specific data for this compound is not available, the following table summarizes the inhibitory activities of structurally related diaminopyrimidine and aminopurine derivatives against CDK2. This data provides a rationale for the potential of the target compound as a scaffold for potent CDK2 inhibitors.

Compound ClassDerivativeTarget KinaseIC50 (nM)Reference
4-Alkoxy-2,6-diaminopyrimidine4-Cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine (NU6027)CDK1/cyclinB12900[2]
CDK2/cyclinA2200[2]
(4-Pyrazolyl)-2-aminopyrimidineCompound 17CDK20.29[3]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCompound 15CDK25 (Ki)[4]
2-AminopurineCompound 11lCDK219[5]
R-RoscovitineCDK273[5]

Experimental Protocols

I. Synthesis of this compound (Hypothetical Route)

This proposed synthetic route is based on established methodologies for the synthesis of substituted nicotinic acids and diaminopyridines.

Step 1: Synthesis of Methyl 2,6-dichloro-5-chloronicotinate

A plausible starting material is a dihydroxynicotinic acid ester. For instance, a process analogous to the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride could be adapted.[6] Methyl 2,6-dihydroxy-5-chloronicotinate would be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the corresponding dichloro derivative.

  • Reaction: Methyl 2,6-dihydroxy-5-chloronicotinate is refluxed with excess phosphorus oxychloride.

  • Work-up: The reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Amination of Methyl 2,6-dichloro-5-chloronicotinate

The dichloro intermediate can then be subjected to nucleophilic aromatic substitution with an amine source to introduce the two amino groups.

  • Reaction: Methyl 2,6-dichloro-5-chloronicotinate is heated with a source of ammonia (e.g., a solution of ammonia in a polar solvent like isopropanol or a sealed tube reaction with liquid ammonia) in the presence of a copper catalyst, if necessary.

  • Work-up: After the reaction is complete, the solvent is evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

II. In Vitro CDK2 Kinase Inhibition Assay Protocol (Luminescent-Based)

This protocol is adapted from commercially available kinase assay kits and published literature.[7][8]

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., a derivative of this compound) against CDK2/Cyclin A2.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by CDK2. The remaining ATP is converted into a luminescent signal. Inhibition of CDK2 results in a higher luminescent signal.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., a specific peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 μM DTT)[7]

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a white microplate, add the following components in order:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of CDK2/Cyclin A2 enzyme in kinase assay buffer.

    • 2 µL of a mixture of the kinase substrate and ATP in kinase assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by a derivative of this compound would block the phosphorylation of key substrates like the Retinoblastoma protein (Rb), thereby preventing the release of the E2F transcription factor and halting cell cycle progression.[9][10]

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates p21_p27 p21/p27 (CKIs) CyclinD_CDK46->p21_p27 sequesters p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb hyper- phosphorylates E2F E2F Rb->E2F inhibits E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DNA Pol) E2F->S_Phase_Genes activates transcription CyclinA_CDK2 Cyclin A / CDK2 S_Phase_Genes->CyclinA_CDK2 leads to activation of p21_p27->CyclinE_CDK2 inhibits DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication promotes Inhibitor Methyl 2,6-Diamino-5- chloronicotinate Derivative Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits

Caption: CDK2 signaling pathway in cell cycle progression.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of a kinase inhibitor derived from this compound.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Start Starting Material (e.g., Dihydroxynicotinate) Step1 Chlorination Start->Step1 Intermediate Methyl 2,6-dichloro-5-chloronicotinate Step1->Intermediate Step2 Amination Intermediate->Step2 Target This compound Step2->Target Derivatization Derivatization Target->Derivatization Final_Compound Final Kinase Inhibitor Candidate Derivatization->Final_Compound Kinase_Assay In Vitro Kinase Assay (e.g., CDK2) Final_Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Final_Compound->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR GI50 GI50 Determination Cell_Assay->GI50 GI50->SAR

Caption: Workflow for synthesis and evaluation.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors, particularly targeting CDK2. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns aimed at discovering new anticancer therapeutics. The provided protocols and background information serve as a guide for researchers interested in exploring the potential of this and related diaminopyridine derivatives in drug discovery.

References

Application Notes and Protocols: Derivatization of Methyl 2,6-Diamino-5-chloronicotinate for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the derivatization of Methyl 2,6-Diamino-5-chloronicotinate, a promising scaffold for the development of novel therapeutic agents. While direct literature on this specific molecule is limited, this application note outlines a proposed synthetic pathway, key derivatization strategies, and detailed protocols for biological screening based on the known activities of analogous diaminopyridine and nicotinate derivatives. The protocols are intended to enable researchers to explore the therapeutic potential of this compound class in areas such as oncology, infectious diseases, and inflammation.

Introduction

This compound possesses a unique combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns. The diaminopyridine core is a known pharmacophore found in a variety of biologically active molecules. The presence of two amino groups and a chloro substituent offers multiple points for diversification, allowing for the generation of a library of analogs with a wide range of physicochemical properties and biological activities. Derivatives of similar scaffolds have shown potential as kinase inhibitors, antifungal agents, and antibacterial compounds.

Proposed Synthesis of this compound

Protocol 1: Synthesis of this compound

  • Step 1: Nitration of 6-hydroxynicotinic acid. 6-hydroxynicotinic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position, yielding 6-hydroxy-5-nitronicotinic acid.

  • Step 2: Chlorination and Esterification. The resulting 6-hydroxy-5-nitronicotinic acid is then subjected to chlorination, for instance using thionyl chloride (SOCl₂), which will also convert the carboxylic acid to an acid chloride. Subsequent treatment with methanol would yield Methyl 6-chloro-5-nitronicotinate.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr). The chloro group at the 6-position is activated by the electron-withdrawing nitro and ester groups, making it susceptible to nucleophilic substitution. Reaction with ammonia or an ammonia equivalent would replace the chloro group with an amino group, affording Methyl 2-amino-6-hydroxy-5-nitronicotinate.

  • Step 4: Second Chlorination. The hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to give Methyl 2-amino-5-nitro-6-chloronicotinate.

  • Step 5: Reduction of the Nitro Group. The nitro group is reduced to a primary amine using standard reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final product, this compound.

Derivatization Strategies

The scaffold of this compound offers three primary points for chemical modification: the two amino groups and the chloro substituent.

Acylation of Amino Groups

The amino groups at positions 2 and 6 can be readily acylated to form amides. This modification can influence the compound's solubility, hydrogen bonding capacity, and steric profile, which can in turn affect its biological activity. Studies on 2,6-diaminopyridine have shown that acylation can modulate its antiviral activity.[1]

Protocol 2: General Procedure for Acylation

  • Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine; 2.2 equivalents for di-acylation, or controlled stoichiometry for mono-acylation).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (2.2 equivalents for di-acylation) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki Cross-Coupling at the Chloro Position

The chloro group at the 5-position can be substituted with various aryl or heteroaryl groups via palladium-catalyzed Suzuki cross-coupling. This allows for the introduction of diverse substituents that can explore different binding pockets of a biological target. Suzuki couplings are well-established for chloropyridines.[2][3][4]

Protocol 3: General Procedure for Suzuki Cross-Coupling

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Screening Protocols

Based on the activities of related compounds, derivatives of this compound are proposed to be screened for antibacterial, antifungal, and kinase inhibitory activities.

Antibacterial Activity Screening

A common method for initial antibacterial screening is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 4: Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Screening

Similar to antibacterial screening, a broth microdilution assay can be used to determine the antifungal activity.

Protocol 5: Antifungal Susceptibility Testing

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the compound in a 96-well plate using a suitable fungal growth medium (e.g., RPMI-1640).

  • Inoculate each well with a standardized fungal suspension (e.g., 0.5-2.5 x 10³ CFU/mL) of the test organism (e.g., Candida albicans, Aspergillus niger).

  • Include positive (fungi and medium) and negative (medium only) controls.

  • Incubate the plate at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration that causes a significant reduction (e.g., ≥50%) in turbidity compared to the positive control.

Kinase Inhibitory Activity Screening

A variety of biochemical assays are available to screen for kinase inhibitors. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[5]

Protocol 6: ADP-Glo™ Kinase Assay

  • Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the necessary cofactors in a kinase reaction buffer.

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the enzyme to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity. A decrease in luminescence indicates inhibition of the kinase.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation

Quantitative data from the biological screens should be summarized in tables for easy comparison.

Table 1: Illustrative Antibacterial and Antifungal Activity Data (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicansA. niger
Parent Scaffold>128>128>128>128
Derivative A1166432128
Derivative A28321664
Derivative S13212864>128
Derivative S2416832
Control Drug120.51

Table 2: Illustrative Kinase Inhibition Data (IC₅₀ in µM)

Compound IDKinase AKinase BKinase C
Parent Scaffold>100>100>100
Derivative A115.250.8>100
Derivative A22.510.185.3
Derivative S125.675.2>100
Derivative S20.85.445.7
Control Inhibitor0.050.11.2

Visualizations

Derivatization_Workflow Start This compound Acylation Acylation (Protocol 2) Start->Acylation Suzuki Suzuki Coupling (Protocol 3) Start->Suzuki Acyl_Lib Acylated Derivatives Library Acylation->Acyl_Lib Suzuki_Lib Suzuki-Coupled Derivatives Library Suzuki->Suzuki_Lib Screening Biological Screening (Protocols 4, 5, 6) Acyl_Lib->Screening Suzuki_Lib->Screening Data Data Analysis (MIC, IC50) Screening->Data

Caption: Derivatization and screening workflow.

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Derivative S2 (Inhibitor) Inhibitor->KinaseA

Caption: Hypothetical kinase signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 2,6-Diamino-5-chloronicotinate synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to the workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue ID Question Possible Causes Recommended Solutions
TSG-001 Low or no yield of the final product. - Inactive starting materials. - Incorrect reaction temperature. - Poor quality of reagents or solvents. - Inefficient amination.- Verify the purity of starting materials (e.g., Methyl 2,6,5-trichloronicotinate) via NMR or GC-MS. - Optimize reaction temperature. Amination reactions on chloropyridines often require elevated temperatures (e.g., 80-120 °C). - Use anhydrous solvents and fresh reagents. - Consider using a catalyst (e.g., a palladium-based catalyst for Buchwald-Hartwig amination) if a standard SNAr reaction is not effective.
TSG-002 Formation of multiple products (poor regioselectivity). - The two chlorine atoms at the 2 and 6 positions have similar reactivity. - Reaction conditions favoring multiple substitutions.- Employ a sequential amination strategy. Use a less reactive amine first or protect one of the chloro groups. - Control the stoichiometry of the aminating agent carefully. - Lowering the reaction temperature might favor the substitution at the more reactive position.
TSG-003 Presence of a significant amount of hydrolyzed product (2,6-Diamino-5-chloronicotinic acid). - The methyl ester is susceptible to hydrolysis under basic or acidic conditions. - Presence of water in the reaction mixture.- Ensure the use of anhydrous solvents and reagents. - If a base is required, use a non-nucleophilic base (e.g., a hindered amine base like DBU or DIPEA) instead of hydroxide-based ones. - Keep the reaction time to a minimum.
TSG-004 The product is difficult to purify from starting materials or byproducts. - Similar polarity of the product and impurities.- Optimize the crystallization solvent system. A mixture of polar and non-polar solvents might be effective. - If crystallization is ineffective, consider column chromatography. A gradient elution might be necessary to separate compounds with similar polarities. - Trituration with a suitable solvent can help remove more soluble impurities.
TSG-005 Incomplete reaction, with starting material remaining. - Insufficient reaction time or temperature. - Deactivation of the catalyst (if used).- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - If using a catalyst, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and plausible route is the sequential nucleophilic aromatic substitution (SNAr) on a suitable precursor like Methyl 2,6-dichloro-5-chloronicotinate. The two chlorine atoms at the 2- and 6-positions are substituted by an amino group in a stepwise manner.

Q2: How can I control the regioselectivity of the amination?

A2: Controlling regioselectivity can be challenging. Factors that can influence it include the nature of the aminating agent, the solvent, and the temperature. A common strategy is to perform the amination sequentially. For instance, a first amination might be carried out at a lower temperature, followed by a second amination at a higher temperature. The electronic effects of the substituents on the pyridine ring will also play a crucial role in directing the incoming nucleophile.

Q3: What are the key reaction parameters to optimize for a higher yield?

A3: The key parameters to optimize are:

  • Temperature: Higher temperatures generally favor the reaction but can also lead to side products.

  • Solvent: A polar aprotic solvent like DMSO or DMF is often suitable for SNAr reactions.

  • Base: If a base is needed to neutralize the HCl formed during the reaction, a non-nucleophilic base is recommended to avoid hydrolysis of the ester.

  • Concentration: The concentration of reactants can influence the reaction rate.

Q4: What are the expected side reactions?

A4: The most common side reactions are:

  • Hydrolysis of the methyl ester: This leads to the formation of the corresponding carboxylic acid.

  • Over-amination: If the reaction conditions are too harsh, further reactions with the amino groups might occur.

  • Formation of regioisomers: If the two chlorine atoms react at similar rates, a mixture of products can be formed.

Q5: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A5:

  • Thin Layer Chromatography (TLC): For quick monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the product and byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): For structural elucidation of the final product and key intermediates.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Protocol: A Plausible Synthesis of this compound

This protocol describes a hypothetical two-step synthesis starting from Methyl 2,6-dichloro-5-chloronicotinate.

Step 1: Synthesis of Methyl 2-amino-6,5-dichloronicotinate

  • To a solution of Methyl 2,6-dichloro-5-chloronicotinate (1 eq.) in anhydrous DMSO, add a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) (1.1 eq.) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain Methyl 2-amino-6,5-dichloronicotinate.

Step 2: Synthesis of this compound

  • Dissolve the Methyl 2-amino-6,5-dichloronicotinate (1 eq.) from Step 1 in a sealed tube with a solution of ammonia in methanol.

  • Heat the reaction mixture to 120°C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction vessel and concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield the final product, this compound.

Data Presentation

Table 1: Hypothetical Effect of Temperature on the Yield of the First Amination Step

Entry Temperature (°C) Reaction Time (h) Conversion (%) Yield of Mono-aminated Product (%)
16064540
28069585
31006>9975 (with di-aminated byproduct)

Table 2: Hypothetical Solvent Effects on the Second Amination Step

Entry Solvent Temperature (°C) Reaction Time (h) Yield of Di-aminated Product (%)
1Methanol1201870
2DMF1201865
3DMSO1201868

Visualizations

Synthesis_Workflow start Start: Methyl 2,6-dichloro-5-chloronicotinate step1 Step 1: First Amination (e.g., NH3 in DMSO, 80°C) start->step1 intermediate Intermediate: Methyl 2-amino-6,5-dichloronicotinate step1->intermediate step2 Step 2: Second Amination (e.g., NH3 in MeOH, 120°C) intermediate->step2 purification Purification (Crystallization or Chromatography) step2->purification product Final Product: This compound purification->product

Caption: A simplified workflow for the two-step synthesis of this compound.

Troubleshooting_Tree start Low Yield Issue check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond check_side_reactions Analyze for Side Products start->check_side_reactions sm_impure Impure Starting Material check_sm->sm_impure Purity < 95% cond_suboptimal Suboptimal Temp/Time check_cond->cond_suboptimal Incomplete Conversion hydrolysis Ester Hydrolysis Detected check_side_reactions->hydrolysis Acid byproduct found regio_issue Regioisomers Formed check_side_reactions->regio_issue Multiple spots on TLC sol_purify_sm Solution: Purify Starting Material sm_impure->sol_purify_sm sol_optimize_cond Solution: Optimize Temp/Time cond_suboptimal->sol_optimize_cond sol_dry_cond Solution: Use Anhydrous Conditions hydrolysis->sol_dry_cond sol_control_reagents Solution: Control Stoichiometry regio_issue->sol_control_reagents

Caption: A troubleshooting decision tree for diagnosing low yield issues in the synthesis.

Technical Support Center: Purification of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing Methyl 2,6-Diamino-5-chloronicotinate?

A1: Based on a likely synthesis involving the amination of a di-chlorinated precursor (e.g., Methyl 2,6-dichloro-5-chloronicotinate), common impurities could include:

  • Unreacted Starting Material: Methyl 2,6-dichloro-5-nicotinate.

  • Mono-aminated Intermediates: Methyl 2-amino-6-chloro-5-chloronicotinate and Methyl 6-amino-2-chloro-5-chloronicotinate.

  • Regioisomers: Depending on the synthetic route, other isomers might be present.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

Q2: My purified this compound is discolored. What could be the cause and how can I fix it?

A2: Discoloration, often a pink or brownish hue, in aromatic amines can be due to oxidation. To address this:

  • Recrystallization with Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent air oxidation.

  • Storage: Store the purified compound in a dark, cool place, preferably under an inert atmosphere.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: If crystallization is slow or does not occur, you can try the following:

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Adding an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your recrystallization solvent) to the point of turbidity.

Q4: My compound streaks on the TLC plate during column chromatography. How can I improve the separation?

A4: Streaking of amines on silica gel is common due to their basicity. To mitigate this:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or amine-functionalized silica.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For a compound with two amino groups and an ester, polar solvents like ethanol, methanol, or acetonitrile are good starting points.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Alternatively, try a lower-boiling point solvent.
Poor recovery of the purified compound. The compound is too soluble in the cold solvent. The initial volume of solvent was too large.Ensure the solution is cooled sufficiently (e.g., in an ice bath). Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are very fine or powdery. The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Column Chromatography Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or methanol in a dichloromethane/methanol system.
All compounds run with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Poor separation between the desired compound and impurities. Inappropriate solvent system.Perform a thorough TLC analysis with different solvent systems to find one that gives good separation (ideally a ΔRf of at least 0.2). A gradient elution during the column may also be necessary.
Compound appears to be degrading on the column. The silica gel is too acidic.Deactivate the silica gel by adding a small amount of triethylamine to the mobile phase. Alternatively, use neutral alumina as the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The choice of solvent is critical and should be determined by small-scale solubility tests.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not when cold.
  • Good starting solvents for a molecule like this compound could include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
  • Continue to add small portions of the hot solvent until the compound is completely dissolved.
  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
  • Perform a hot filtration to remove the charcoal or any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature.
  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

1. Mobile Phase Selection:

  • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
  • The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.
  • A common starting point for aromatic amines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
  • Remember to add 0.1-1% triethylamine to the mobile phase to prevent streaking.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
  • Drain the excess solvent until the solvent level is just above the top of the silica.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully add the sample solution to the top of the column.
  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, collecting fractions.
  • Monitor the separation by TLC analysis of the collected fractions.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

5. Isolation of the Product:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified compound under high vacuum.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_decision Purification Choice cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product tlc_analysis TLC Analysis start->tlc_analysis decision Purity Level? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization High Purity (Few spots on TLC) column_chromatography Column Chromatography decision->column_chromatography Low Purity (Multiple spots on TLC) pure_product_recrys Pure Product recrystallization->pure_product_recrys pure_product_chrom Pure Product column_chromatography->pure_product_chrom

Caption: Workflow for selecting a purification method.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_outcome Outcome problem Purification Issue (e.g., Poor Yield, Impure Product) analyze_method Review Purification Method problem->analyze_method analyze_conditions Examine Experimental Conditions (Solvent, Temperature, etc.) problem->analyze_conditions change_method Switch Purification Method (e.g., Recrys. to Chrom.) analyze_method->change_method change_solvent Change Solvent/Mobile Phase analyze_conditions->change_solvent modify_conditions Modify Conditions (e.g., Add Base, Change Temperature) analyze_conditions->modify_conditions re_evaluate Re-evaluate Purity change_solvent->re_evaluate modify_conditions->re_evaluate change_method->re_evaluate

Caption: Logical flow for troubleshooting purification issues.

troubleshooting failed reactions with Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2,6-Diamino-5-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this multifunctional pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

This compound possesses several reactive sites:

  • C5-Chloro group: This is a primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • C2 and C6-Amino groups: These primary amino groups are nucleophilic and can participate in reactions like acylation, alkylation, and condensation. They can also act as ligands for metal catalysts, potentially influencing the outcome of cross-coupling reactions.

  • C3-Ester group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides.

Q2: What are the expected challenges when using this reagent in palladium-catalyzed cross-coupling reactions?

The primary challenges stem from the presence of the two amino groups on the pyridine ring. These groups can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can manifest as low or no conversion of your starting material. The amino groups can also compete as nucleophiles in certain cross-coupling reactions, leading to undesired side products.

Q3: In a Suzuki-Miyaura coupling, which factors are critical for success?

Key factors for a successful Suzuki-Miyaura coupling with this compound include:

  • Catalyst and Ligand Choice: Utilizing bulky, electron-rich phosphine ligands can help to promote the desired cross-coupling and minimize catalyst inhibition by the amino groups.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. A careful screening of bases (e.g., carbonates, phosphates, fluorides) is often necessary.

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.

Q4: Can the amino groups interfere with Buchwald-Hartwig amination reactions?

Yes, the existing amino groups can interfere in several ways. They can compete with the incoming amine nucleophile, leading to the formation of diamino-pyridines or oligomeric side products. Additionally, as with Suzuki couplings, they can coordinate to the palladium catalyst and hinder its activity. Careful selection of the ligand and reaction conditions is paramount to favor the desired C-N bond formation.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple an arylboronic acid with this compound but observe only starting material or trace amounts of product.

Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition/Deactivation 1. Screen different palladium catalysts and ligands. Consider using pre-catalysts with bulky, electron-rich ligands (e.g., those from the Buchwald or Hartwig ligand families). 2. Increase catalyst loading. A higher catalyst concentration may be necessary to overcome inhibition.The amino groups on the pyridine ring can coordinate to the palladium center, leading to inactive catalyst species. Bulky ligands can sterically hinder this coordination and promote the catalytic cycle.
Inappropriate Base Screen a variety of bases. Start with common bases like K2CO3 or Cs2CO3, and if unsuccessful, try K3PO4 or KF.The basicity and coordinating ability of the base can significantly influence the transmetalation step and overall catalyst activity.
Poor Solubility Ensure all reactants are fully dissolved. Try a different solvent or a solvent mixture. Common solvents for Suzuki couplings include toluene, dioxane, and DMF.Poor solubility of any of the reaction components can lead to slow or incomplete reactions.
Presence of Water or Oxygen Use anhydrous and deoxygenated solvents and reagents. Degas the reaction mixture thoroughly before heating.Palladium(0) catalysts are sensitive to oxygen, and water can interfere with the boronic acid.
Issue 2: Formation of Multiple Products in Buchwald-Hartwig Amination

You are attempting to couple a primary or secondary amine with this compound and observe a mixture of products, including what appears to be self-coupling or di-amination products.

Potential Cause Troubleshooting Step Rationale
Competition from Amino Groups 1. Use a more sterically hindered ligand. This can help to favor coupling with the less hindered external amine. 2. Lower the reaction temperature. This may increase the selectivity of the reaction. 3. Consider protecting the amino groups. Although this adds extra steps, it can be the most effective way to prevent side reactions.The amino groups on the starting material can compete with the desired amine nucleophile, leading to a complex product mixture.
Catalyst System Not Optimized Screen different palladium sources and ligands. The choice of ligand is critical in controlling the reactivity and selectivity of Buchwald-Hartwig reactions.Different ligands can have a profound effect on the steric and electronic environment around the palladium center, influencing which nucleophile reacts preferentially.
Issue 3: Unwanted Hydrolysis of the Methyl Ester

During your reaction workup or the reaction itself, you notice the formation of the corresponding carboxylic acid.

Potential Cause Troubleshooting Step Rationale
Strongly Basic or Acidic Conditions 1. Use milder bases for your coupling reaction. For example, if using a strong base like NaOtBu, consider switching to K2CO3 or K3PO4. 2. Avoid strongly acidic or basic workup conditions. Use a buffered aqueous solution for extraction if necessary.The methyl ester is susceptible to hydrolysis under both strongly acidic and basic conditions.[1]
Elevated Temperatures for Prolonged Periods Try to reduce the reaction time or temperature. A more active catalyst system may allow for milder reaction conditions.Hydrolysis can be accelerated by heat.
Issue 4: Dehalogenation of the Starting Material

You observe the formation of Methyl 2,6-diaminonicotinate (loss of the chloro group) as a significant byproduct.

Potential Cause Troubleshooting Step Rationale
Reductive Dehalogenation 1. Ensure your reaction is free of reducing agents. Some reagents can act as hydride sources. 2. In palladium-catalyzed reactions, this can be a side reaction. Optimize the ligand and base to favor the desired cross-coupling pathway.Dehalogenation can occur under certain reducing conditions or as a side reaction in some palladium-catalyzed processes.
Reaction with Solvent or Additives Review all components of your reaction mixture. Ensure that none of them are known to promote dehalogenation under the reaction conditions.Certain solvents or additives can participate in unwanted side reactions.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K2CO3, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%) and ligand (if not using a pre-catalyst).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., toluene/water or dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Reaction Failed (Low Yield / No Product) check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Anhydrous, Degassed) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst System (Screen Ligands, Catalyst Loading) check_conditions->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent side_reactions Analyze for Side Products (Hydrolysis, Dehalogenation) optimize_solvent->side_reactions success Reaction Successful side_reactions->success

Caption: A logical workflow for troubleshooting failed reactions.

suzuki_cycle_issues cluster_suzuki Suzuki-Miyaura Cycle cluster_inhibition Potential Inhibition pd0 Pd(0)L2 oa Oxidative Addition (Ar-Cl) pd0->oa pd2 Ar-Pd(II)-Cl(L2) oa->pd2 tm Transmetalation (Ar'-B(OR)2) pd2->tm pd2_ar Ar-Pd(II)-Ar'(L2) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product inhibitor Methyl 2,6-Diamino- 5-chloronicotinate inhibition_point Catalyst Sequestration inhibitor->inhibition_point inhibition_point->pd0 Inhibition

Caption: Inhibition of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Synthesis of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 2,6-Diamino-5-chloronicotinate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Final Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors throughout the synthetic sequence. A common route involves the nitration of a 6-chloronicotinate derivative, followed by reduction of the nitro group and subsequent amination. Here are key areas to investigate:

    • Incomplete Nitration: The initial chlorination and nitration steps are critical. Ensure the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is fresh and the reaction temperature is carefully controlled to prevent side reactions.

    • Suboptimal Reduction of the Nitro Group: The reduction of the 5-nitro group to an amino group is a crucial step. The choice of reducing agent and catalyst is vital. Over-reduction or side reactions can occur if conditions are not optimized.

    • Inefficient Amination: The introduction of the second amino group at the 2-position may be challenging. The choice of aminating agent and reaction conditions (temperature, pressure, catalyst) will significantly impact the yield.

    • Product Degradation: The target molecule, containing multiple amino groups, may be susceptible to degradation under harsh reaction conditions (e.g., high temperatures or extreme pH).

    • Purification Losses: Significant loss of product can occur during workup and purification. Optimize extraction and chromatography methods to minimize these losses.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of impurities is a common challenge. Based on the probable synthetic pathway, potential side products could include:

    • Over-chlorination or Incomplete Chlorination: During the initial chlorination of the nicotinic acid precursor, di-chlorinated or unreacted starting material can be present. Careful control of stoichiometry and reaction time is crucial.

    • Isomeric Impurities: Nitration of the pyridine ring can sometimes lead to the formation of other nitro-isomers, although the directing effects of the existing substituents should favor the desired 5-nitro product.

    • Incomplete Reduction: The presence of the nitro-intermediate (Methyl 6-Amino-5-nitro-2-chloronicotinate) indicates incomplete reduction. Increasing the catalyst loading, hydrogen pressure, or reaction time may be necessary.

    • Dehalogenation: During catalytic hydrogenation, the chlorine atom can be removed (hydrodechlorination). Using a more selective reduction method or a catalyst poison might mitigate this.

    • Oxidation Products: The amino groups are susceptible to oxidation, especially during workup if exposed to air for extended periods. Working under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What purification strategies are recommended?

  • Answer: The polarity of this compound, due to the two amino groups and the ester, can make purification challenging.

    • Column Chromatography: This is the most common method. A silica gel column with a gradient elution system is recommended. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by thin-layer chromatography (TLC).

    • Recrystallization: If a suitable solvent or solvent mixture can be found, recrystallization can be a highly effective method for obtaining high-purity material. Experiment with various solvents of different polarities.

    • Acid-Base Extraction: The basic amino groups allow for selective extraction. The product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaHCO₃ or a dilute NaOH solution) and the product re-extracted with an organic solvent. Be cautious of potential hydrolysis of the ester under strongly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for this compound?

A1: A plausible synthetic approach starts from 6-hydroxynicotinic acid. The key steps would be:

  • Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Esterification: Conversion of the carboxylic acid to the methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄) or thionyl chloride.[1]

  • Nitration: Introduction of a nitro group at the 5-position using a nitrating mixture (HNO₃/H₂SO₄). This would yield Methyl 6-chloro-5-nitronicotinate.[2]

  • Selective Amination: Introduction of an amino group at the 2-position. This might be achieved through nucleophilic aromatic substitution of a suitable precursor.

  • Nitro Group Reduction: Reduction of the nitro group to an amino group using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., SnCl₂/HCl).[3] The order of amination and reduction steps may be interchangeable depending on the specific strategy.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion and the formation of impurities.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Handling of Reagents: Many reagents used in this synthesis are corrosive, toxic, and/or moisture-sensitive (e.g., thionyl chloride, phosphorus oxychloride, strong acids). Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Conditions: Some steps may be exothermic or involve flammable solvents. Ensure proper temperature control and take precautions against fire hazards.

  • Workup: Quenching of reactive reagents should be done carefully and slowly, often at reduced temperatures.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key reaction parameters and their potential impact on the synthesis. The data presented is illustrative and should be optimized for specific laboratory conditions.

Table 1: Optimization of the Nitro Group Reduction

EntryReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂ (1 atm)10% Pd/CMethanol251275
2H₂ (50 psi)10% Pd/CMethanol25492
3SnCl₂·2H₂O-Ethanol78685
4Na₂S₂O₄-H₂O/Dioxane80868

Table 2: Optimization of the Amination Step (Hypothetical)

EntryAminating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1NH₃ (gas)-Methanol100 (sealed tube)2460
2NaN₃ then H₂/Pd/C-DMF80 then 2512 then 470
3Benzylamine, then H₂/Pd(OH)₂-Toluene110 then 2518 then 865 (after debenzylation)

Experimental Protocols

Protocol 1: General Procedure for the Reduction of Methyl 6-chloro-5-nitronicotinate

  • To a solution of Methyl 6-chloro-5-nitronicotinate (1.0 eq) in methanol, add 10% Palladium on carbon (0.1 eq by weight).[3]

  • The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow start Start: 6-Hydroxynicotinic Acid chlorination Chlorination (e.g., POCl3) start->chlorination esterification Esterification (e.g., MeOH, H+) chlorination->esterification nitration Nitration (e.g., HNO3/H2SO4) esterification->nitration amination Amination at C2 nitration->amination reduction Nitro Group Reduction (e.g., H2, Pd/C) amination->reduction purification Purification (Chromatography/Recrystallization) reduction->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes side_products Side Products low_yield->side_products Yes degradation Product Degradation low_yield->degradation Yes purification_loss Purification Loss low_yield->purification_loss Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_conditions side_products->optimize_conditions check_purity Check Purity of Intermediates side_products->check_purity use_inert_atm Use Inert Atmosphere degradation->use_inert_atm modify_workup Modify Workup/Purification purification_loss->modify_workup

Caption: Troubleshooting logic for low product yield.

References

preventing decomposition of Methyl 2,6-Diamino-5-chloronicotinate during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 2,6-Diamino-5-chloronicotinate during chemical reactions. The information is based on general chemical principles of similarly structured molecules due to a lack of specific literature on this compound.

Troubleshooting Guide

Unexpected side products or low yields when using this compound can be indicative of its decomposition. This guide outlines potential issues, their probable causes, and suggested solutions.

Issue Potential Cause of Decomposition Recommended Solutions
Low yield of desired product Hydrolysis of the methyl ester: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, forming the corresponding carboxylic acid.[1][2][3][4]- Maintain neutral pH conditions if possible.- Use aprotic solvents.- If basic or acidic conditions are unavoidable, consider running the reaction at a lower temperature to minimize hydrolysis.- Protect the ester if it is not the reactive site.
Formation of dehalogenated byproducts Reductive dehalogenation: The chlorine atom on the pyridine ring can be removed under reductive conditions, especially in the presence of a palladium catalyst and a hydrogen source.[5][6]- Avoid strong reducing agents if the chloro-substituent is desired in the final product.- If a palladium catalyst is used (e.g., in cross-coupling reactions), carefully select the ligand and reaction conditions to minimize reductive dehalogenation.
Unidentified polar impurities Oxidation of the amino groups: The amino groups are electron-donating and can be susceptible to oxidation, leading to the formation of nitroso, nitro, or polymeric impurities.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.- Avoid strong oxidizing agents.- Use degassed solvents.
Polymerization or formation of dark-colored materials Self-reaction or polymerization: The amino groups can potentially react with other molecules of the starting material or intermediates, especially at elevated temperatures.- Maintain a lower reaction temperature.- Add reagents slowly to control the reaction rate and exotherm.- Consider protecting the amino groups if they are not involved in the desired transformation.
Side products from reaction at the amino group Undesired N-alkylation or N-acylation: The nucleophilic amino groups can compete with other nucleophiles in the reaction mixture, leading to unwanted side reactions.[7]- Protect the amino groups with a suitable protecting group (e.g., Boc, Cbz) before carrying out the desired reaction.[8][9] The choice of protecting group will depend on the overall reaction scheme and deprotection requirements.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent decomposition?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Q2: My reaction involves a palladium catalyst. What precautions should I take to prevent dehalogenation?

A2: Reductive dehalogenation is a known side reaction for chloropyridines in the presence of palladium catalysts.[5][6] To minimize this, you can:

  • Ligand Selection: Use ligands that favor cross-coupling over β-hydride elimination and reductive elimination pathways.

  • Hydrogen Source: Avoid reagents that can act as a hydrogen source, such as certain alcohols or hydrides, unless they are essential for the desired reaction.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to the catalytic system.

Q3: I am performing a reaction under basic conditions. How can I prevent the hydrolysis of the methyl ester?

A3: The methyl ester is susceptible to base-catalyzed hydrolysis.[1][2][3][4] To mitigate this:

  • Temperature: Keep the reaction temperature as low as possible.

  • Base: Use a non-nucleophilic, sterically hindered base if its role is simply to deprotonate another species.

  • Reaction Time: Minimize the reaction time.

  • Work-up: Neutralize the reaction mixture promptly during work-up to prevent hydrolysis during extraction and purification.

Q4: Should I protect the amino groups?

A4: Protection of the amino groups is recommended if they are not the intended site of reaction, especially in the presence of electrophilic reagents or under conditions that could lead to unwanted side reactions like N-alkylation or N-acylation.[7][8][9] The choice of protecting group is crucial and should be orthogonal to other functionalities in your molecule.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction Minimizing Dehalogenation

This protocol provides a general guideline for a Suzuki coupling reaction with this compound, aiming to minimize the side reaction of dehalogenation.

  • Reagent Preparation:

    • Degas all solvents by bubbling with nitrogen or argon for at least 30 minutes.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup:

    • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and ligand (if necessary).

    • Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Reaction Execution:

    • Stir the mixture at the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key concepts for preventing the decomposition of this compound.

Decomposition_Pathways cluster_conditions Reaction Conditions cluster_products Decomposition Products MDAC Methyl 2,6-Diamino- 5-chloronicotinate Carboxylic_Acid Carboxylic Acid (from Hydrolysis) MDAC->Carboxylic_Acid Hydrolysis Dehalogenated Dehalogenated Product MDAC->Dehalogenated Dehalogenation Oxidized Oxidized Impurities MDAC->Oxidized Oxidation Acid Acidic Conditions Acid->Carboxylic_Acid Base Basic Conditions Base->Carboxylic_Acid Reducing Reductive Conditions Reducing->Dehalogenated Oxidizing Oxidizing Conditions Oxidizing->Oxidized

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow cluster_analysis Analysis of Side Products cluster_solutions Solutions Start Low Yield or Impure Product Identify Identify Side Product(s) (e.g., by LC-MS, NMR) Start->Identify Is_Hydrolyzed Hydrolysis of Ester? Identify->Is_Hydrolyzed Is_Dehalogenated Dehalogenation? Identify->Is_Dehalogenated Is_Oxidized Oxidation of Amino Groups? Identify->Is_Oxidized Sol_Hydrolysis Control pH Lower Temperature Is_Hydrolyzed->Sol_Hydrolysis Yes Sol_Dehalogenation Optimize Catalyst Avoid H₂ Source Is_Dehalogenated->Sol_Dehalogenation Yes Sol_Oxidation Inert Atmosphere Degas Solvents Is_Oxidized->Sol_Oxidation Yes

Caption: A workflow for troubleshooting reactions involving this compound.

References

Technical Support Center: Characterization of Impurities in Methyl 2,6-Diamino-5-chloronicotinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Methyl 2,6-Diamino-5-chloronicotinate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common synthetic approach involves a multi-step process. It can start with the esterification of a suitable nicotinic acid derivative, followed by chlorination and subsequent amination. A typical starting material could be a dihalonicotinate, which then undergoes nucleophilic substitution with an amino source.

Q2: What are the most likely impurities to be encountered during the synthesis of this compound?

A2: Impurities can arise from various sources including starting materials, intermediates, by-products, and degradation products.[1] Common impurities may include unreacted starting materials, partially aminated intermediates (e.g., Methyl 2-amino-6-chloro-5-chloronicotinate), and hydrolysis of the ester functional group to the corresponding carboxylic acid.

Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying the main compound and its organic impurities.[2] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[3][4]

Q4: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in new drug substances.[1] For instance, the ICH Q3A(R2) guideline specifies reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug.

Q5: How can the formation of impurities be minimized during synthesis?

A5: Optimizing reaction conditions is crucial for minimizing impurity formation. This includes controlling the reaction temperature, pressure, stoichiometry of reactants, and reaction time. Careful selection of solvents and purification methods for intermediates can also significantly reduce the level of impurities in the final product.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the final product. - Incomplete reaction. - Sub-optimal reaction temperature or pressure. - Degradation of the product.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and pressure. - Perform the reaction under an inert atmosphere if the product is sensitive to oxidation.
Presence of a significant peak corresponding to a mono-aminated intermediate in HPLC. - Insufficient amount of aminating agent. - Short reaction time.- Increase the molar equivalent of the aminating agent. - Extend the reaction time and monitor for the disappearance of the intermediate.
An additional peak with a different retention time, possibly the corresponding carboxylic acid, is observed. - Hydrolysis of the methyl ester group. This can be caused by the presence of water or basic/acidic conditions at elevated temperatures.- Ensure all solvents and reagents are anhydrous. - If the reaction is base-catalyzed, consider using a non-aqueous base or performing the reaction at a lower temperature. - Neutralize the reaction mixture promptly during workup.
Discoloration of the final product (e.g., yellow to brown). - Presence of colored impurities. - Oxidation of the amino groups.- Recrystallize the product using a suitable solvent system. - Consider purification by column chromatography. - Store the final product under an inert atmosphere and protected from light.

Data Presentation

Table 1: Typical Impurity Profile by HPLC

Compound Retention Time (min) Typical Amount (%) Potential Identification
This compound10.2> 99.0Main Compound
Impurity A7.5< 0.22,6-Diamino-5-chloronicotinic acid
Impurity B12.8< 0.15Methyl 2-amino-6-chloro-5-chloronicotinate
Impurity C15.1< 0.1Unreacted Starting Material
UnknownVarious< 0.1-

Experimental Protocols

Protocol 1: Plausible Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from Methyl 2,6-dichloro-5-chloronicotinate.

Step 1: Amination

  • In a sealed pressure vessel, dissolve Methyl 2,6-dichloro-5-chloronicotinate (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO).[5]

  • Add a solution of ammonia in methanol (e.g., 7N solution, 10.0 eq.).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The internal pressure will increase.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to obtain pure this compound.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway Start Methyl 2,6-dichloro- 5-chloronicotinate Product Methyl 2,6-Diamino- 5-chloronicotinate Start->Product Ammonia, Solvent Heat, Pressure Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurities Start Methyl 2,6-dichloro- 5-chloronicotinate Product Methyl 2,6-Diamino- 5-chloronicotinate Start->Product + 2 NH3 - 2 HCl Impurity1 Mono-aminated Intermediate (Methyl 2-amino-6-chloro-5-chloronicotinate) Start->Impurity1 + 1 NH3 (Incomplete Reaction) Impurity2 Hydrolysis Product (2,6-Diamino-5-chloronicotinic acid) Product->Impurity2 H2O (Hydrolysis) Analytical_Workflow Sample Synthesized Sample HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC PurityCheck Purity > 99%? HPLC->PurityCheck UnknownCheck Unknown Impurity > 0.1%? HPLC->UnknownCheck Pass Release PurityCheck->Pass Yes Fail Further Purification PurityCheck->Fail No LCMS LC-MS / NMR (Impurity Identification) UnknownCheck->Pass No UnknownCheck->LCMS Yes

References

Technical Support Center: Alternative Catalysts for Reactions Involving Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for reactions involving Methyl 2,6-Diamino-5-chloronicotinate. The information is tailored for professionals in research and drug development to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond between the 5-position of the pyridine ring and a variety of aryl or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: To introduce a new nitrogen-based substituent at the 5-position by coupling with primary or secondary amines.

  • Sonogashira Coupling: For the formation of a carbon-carbon triple bond by reacting with a terminal alkyne.

Q2: Why should I consider alternative catalysts to the standard palladium-phosphine systems?

A2: While traditional palladium-phosphine catalysts are effective, alternative catalysts can offer several advantages, including:

  • Improved Yields and Selectivity: Particularly for challenging substrates or to minimize side reactions.

  • Milder Reaction Conditions: Allowing for the use of lower temperatures and less harsh bases, which can be crucial for sensitive functional groups.

  • Cost-Effectiveness: Utilizing more abundant and less expensive metals like copper or nickel.

  • Greener Chemistry: Employing catalysts that are more environmentally benign, have higher turnover numbers, and can sometimes be used in aqueous media.[1]

  • Enhanced Functional Group Tolerance: Some modern catalysts are more tolerant of a wider range of functional groups on the coupling partners.

Q3: What are some promising alternative catalyst systems for Suzuki-Miyaura coupling of this compound?

A3: For Suzuki-Miyaura reactions with this electron-rich substrate, consider the following alternatives to traditional palladium catalysts:

  • Palladium-N-Heterocyclic Carbene (NHC) Complexes: These offer high stability and activity, often outperforming phosphine-based catalysts for electron-rich aryl chlorides.[2][3] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly effective.

  • Heterogeneous Palladium Catalysts: Palladium nanoparticles supported on materials like activated carbon, metal oxides, or polymers can facilitate easier catalyst separation and recycling.[4][5]

  • Ligand-free Palladium Systems: In some cases, particularly with phase-transfer agents, successful couplings can be achieved without a phosphine or NHC ligand, simplifying the reaction setup.

Q4: Are there viable non-palladium catalysts for C-N cross-coupling (Buchwald-Hartwig type) reactions with this substrate?

A4: Yes, copper-catalyzed amination (Ullmann-type) reactions are a well-established alternative to palladium-based systems. Modern developments have led to copper catalysts with improved reactivity under milder conditions. These systems often employ diamine or other nitrogen-based ligands and can be a cost-effective option for large-scale synthesis.[6][7]

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inefficient oxidative addition of the palladium catalyst to the C-Cl bond. 2. Deactivation of the palladium catalyst by the amino groups on the substrate. 3. Poor solubility of reactants. 4. Ineffective base.1. Switch to a more electron-rich and bulky ligand such as a biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to promote oxidative addition. 2. Use a pre-formed palladium(0) catalyst or a precatalyst that readily generates the active Pd(0) species. Consider using a higher catalyst loading (e.g., 2-5 mol%). 3. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). 4. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) salt as a precatalyst without efficient reduction to Pd(0).1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). 2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst. If using a Pd(II) salt, consider adding a reducing agent or ensuring the reaction conditions facilitate in situ reduction.
Protodeboronation (Loss of Boronic Acid) 1. Reaction temperature is too high or reaction time is too long. 2. Presence of excess water or protic solvents with certain bases.1. Attempt the reaction at a lower temperature. 2. Use a less aqueous solvent system or switch to a base like KF. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Hydrodechlorination (Loss of Chlorine) 1. Presence of a hydride source. 2. Side reaction pathway of the catalyst.1. Ensure all reagents and solvents are free of hydride impurities. 2. A change in ligand or catalyst system may alter the reaction pathway and minimize this side product.
Troubleshooting Buchwald-Hartwig Amination
Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Catalyst inhibition by the substrate or amine. 2. Sterically hindered amine or substrate. 3. Incorrect base strength.1. Increase catalyst and ligand loading. The use of bulky, electron-rich biarylphosphine ligands is often beneficial.[8] 2. For sterically demanding couplings, ligands like BrettPhos or RuPhos may be more effective. 3. The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ can be screened, though this may require higher temperatures.
β-Hydride Elimination Side Product The amine coupling partner has β-hydrogens and the reductive elimination from the palladium complex is slow.Use a bulky ligand that accelerates the rate of reductive elimination. Running the reaction at a lower temperature can sometimes disfavor this side reaction.
Hydrodechlorination Similar to Suzuki coupling, this can be a competing side reaction.Optimize the ligand and reaction conditions. A well-chosen ligand can promote the desired C-N bond formation over this side pathway.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Palladium-NHC Catalyst
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • PEPPSI™-IPr catalyst (1-3 mol%)

    • K₃PO₄ (2.0-3.0 equiv)

    • 1,4-Dioxane and water (e.g., 10:1 v/v)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the PEPPSI™-IPr catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Copper-Catalyzed Amination
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.5-2.0 equiv)

    • CuI (5-10 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand (10-20 mol%)

    • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

    • Anhydrous solvent (e.g., DMF, DMSO, or toluene)

  • Procedure:

    • To a reaction vessel, add CuI, the base, and this compound.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the anhydrous solvent, the amine, and the ligand.

    • Heat the mixture to 100-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove insoluble copper salts.

    • Wash the filtrate with water or aqueous ammonium chloride to remove the remaining copper salts.

    • Dry the organic phase, concentrate, and purify the product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [Ar'B(OH)3]- Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Ar-Ar' Ar-Cl This compound Ar'B(OH)2 Boronic Acid Ar'B(OH)2->Transmetalation Complex Base Base (e.g., K3PO4) Base->Transmetalation Complex activates Ar-Ar' Coupled Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Troubleshooting cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Side Products Start Buchwald-Hartwig Reaction Fails Cause1 Low Conversion Start->Cause1 Cause2 Side Products Start->Cause2 Sol1a Change Ligand (e.g., Bulky Biarylphosphine) Cause1->Sol1a Sol1b Screen Bases (e.g., NaOtBu, K3PO4) Cause1->Sol1b Sol1c Increase Catalyst Loading Cause1->Sol1c Sol2a Lower Temperature Cause2->Sol2a β-Hydride Elimination Sol2b Optimize Ligand to Accelerate Reductive Elimination Cause2->Sol2b β-Hydride Elimination Sol2c Ensure Anhydrous/Inert Conditions Cause2->Sol2c Hydrodechlorination

Caption: Troubleshooting workflow for Buchwald-Hartwig amination reactions.

References

Technical Support Center: Managing Regioselectivity in Reactions of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions involving Methyl 2,6-Diamino-5-chloronicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions of this compound?

A1: The regioselectivity of reactions with this compound is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions. The pyridine ring is substituted with two strongly electron-donating amino groups (-NH2) at the 2- and 6-positions, a moderately electron-withdrawing chloro group (-Cl) at the 5-position, and an electron-withdrawing methyl ester group (-COOCH3) at the 3-position.

  • Electronic Effects: The amino groups activate the pyridine ring towards electrophilic attack and direct substituents to the positions ortho and para to themselves. Conversely, the chloro and methyl ester groups are deactivating.

  • Steric Hindrance: The substituents on the pyridine ring can sterically hinder the approach of reagents to adjacent positions. For instance, the chloro group at C5 and the ester at C3 may influence reactivity at the N6 and N2 positions, respectively.

  • Reaction Conditions: The choice of solvent, temperature, catalyst, and the nature of the electrophile or coupling partner can significantly influence the reaction outcome.

Q2: Which of the two amino groups (N2 or N6) is more nucleophilic?

A2: The relative nucleophilicity of the two amino groups is subtle and can be influenced by the reaction conditions. The N2-amino group is ortho to the electron-withdrawing methyl ester group, which may slightly decrease its nucleophilicity through an inductive effect. The N6-amino group is ortho to the electron-withdrawing chloro group. Generally, both amino groups are highly nucleophilic due to their strong electron-donating nature. Subtle differences in reactivity may be exploited by carefully selecting reagents and conditions.

Q3: Can reactions occur at the pyridine nitrogen?

A3: Yes, the pyridine nitrogen has a lone pair of electrons and can act as a nucleophile, leading to N-alkylation or N-acylation of the pyridine ring itself. However, the presence of two strongly electron-donating amino groups increases the electron density on the ring, making the exocyclic amino groups generally more nucleophilic than the endocyclic pyridine nitrogen. Protonation or coordination of a Lewis acid to the pyridine nitrogen can occur, which can in turn influence the reactivity of the rest of the molecule.

Troubleshooting Guides

Poor Regioselectivity in N-Acylation
Problem Possible Cause Troubleshooting Steps
Mixture of N2- and N6-acylated products, along with di-acylated product. 1. High reactivity of the acylating agent. 2. Reaction temperature is too high. 3. Stoichiometry of the acylating agent is not well-controlled.1. Use a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride). 2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance selectivity. 3. Use a slight excess (1.0-1.1 equivalents) of the acylating agent for mono-acylation and carefully monitor the reaction progress by TLC or LC-MS.
Preferential di-acylation. The reaction conditions are too harsh, or the acylating agent is too reactive.1. Use a bulky acylating agent to favor mono-acylation due to steric hindrance. 2. Employ a milder base or perform the reaction in the absence of a base if the starting material is sufficiently nucleophilic.
No reaction or very slow reaction. 1. The acylating agent is not reactive enough. 2. Steric hindrance from the substrate or reagent.1. Switch to a more reactive acylating agent (e.g., acyl chloride). 2. Increase the reaction temperature gradually while monitoring for side products. 3. Consider using a catalytic amount of a nucleophilic catalyst like DMAP.
Issues with Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
Problem Possible Cause Troubleshooting Steps
Low or no conversion in Suzuki coupling. 1. Deactivation of the palladium catalyst. 2. Poor solubility of the starting material or reagents. 3. The chosen base is not optimal. 4. Protodeboronation of the boronic acid.1. Ensure the reaction is performed under an inert atmosphere (N2 or Ar). Use degassed solvents. 2. Try a different solvent system (e.g., dioxane/water, toluene/water, DMF). 3. Screen different bases such as K2CO3, K3PO4, or Cs2CO3. 4. Use a more stable boronic ester (e.g., pinacol ester) or add the boronic acid portionwise.
Homocoupling of the boronic acid in Suzuki coupling. Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of inert gas throughout the reaction.
Low yield in Sonogashira coupling. 1. Decomposition of the terminal alkyne (Glaser coupling). 2. Catalyst poisoning. 3. The reaction temperature is too low for the C-Cl bond activation.1. Use copper-free Sonogashira conditions if Glaser coupling is a significant side reaction. 2. The amino groups can coordinate to the palladium center; consider using a ligand that can displace them or using a higher catalyst loading. 3. Increase the reaction temperature, possibly using a high-boiling solvent like DMF or DMA. Consider using a more active catalyst system.
Reaction stalls after partial conversion. Catalyst deactivation or instability of one of the coupling partners.1. Add a fresh portion of the palladium catalyst and ligand. 2. Ensure the boronic acid or alkyne is stable under the reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Mono-N-Acylation

This protocol aims for the selective acylation of one of the amino groups.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to the solution.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed or the desired level of conversion is reached, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na2SO4, and purify by column chromatography.

Protocol 2: Suzuki Cross-Coupling at the C5-Position

This protocol describes a typical procedure for the Suzuki coupling at the C5-Cl position.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Inert Atmosphere: Purge the vessel with an inert gas (N2 or Ar) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and purify the product by column chromatography.

Visualizations

Regioselectivity_Factors Substrate Methyl 2,6-Diamino- 5-chloronicotinate Reaction_Outcome Regioselective Product Substrate->Reaction_Outcome Influenced by Electronic_Effects Electronic Effects (-NH2: activating, -Cl, -COOMe: deactivating) Electronic_Effects->Reaction_Outcome Steric_Hindrance Steric Hindrance (Substituent bulk) Steric_Hindrance->Reaction_Outcome Reaction_Conditions Reaction Conditions (Solvent, Temp, Catalyst) Reaction_Conditions->Reaction_Outcome

Caption: Factors influencing regioselectivity in reactions of this compound.

Experimental_Workflow_Suzuki Start Start: Combine Reactants (Substrate, Boronic Acid, Catalyst, Base) Add_Solvent Add Degassed Solvent Start->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Add_Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring During reaction Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Validation & Comparative

Comparative Guide to the Biological Activity of Methyl 2,6-Diamino-5-chloronicotinate Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of Methyl 2,6-Diamino-5-chloronicotinate and its derivatives. Due to the limited direct experimental data on this specific molecule, this guide extrapolates potential activities by examining structurally related compounds, specifically focusing on the contributions of the 2,6-diaminopyridine and 5-chloronicotinate moieties.

Overview of Potential Biological Activities

Derivatives of nicotinic acid and its bioisosteres have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The core structure of this compound suggests potential for several biological activities, primarily in the areas of anticancer and antimicrobial therapies. The 2,6-diaminopyridine scaffold is a known pharmacophore in many kinase inhibitors, while the presence of a chlorine atom on the pyridine ring can modulate the compound's physicochemical properties and biological activity.

Comparative Anticancer and Kinase Inhibitory Activity

The 2,4-diaminopyrimidine and 2,6-diaminopyridine scaffolds are key components in a variety of kinase inhibitors. These compounds often target enzymes that are overactive in cancer cells, playing crucial roles in cell signaling, proliferation, and survival.

Kinase Inhibitory Activity of Diaminopyrimidine and Diaminopyridine Derivatives

Several diaminopyrimidine derivatives have been synthesized and evaluated as potent inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs).[1][2]

Table 1: Kinase Inhibitory Activity of Selected Diaminopyrimidine and Diaminopyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
A12 FAK130A549[1]
A12 FAK94MDA-MB-231[1]
8e CDK988.4-[2]
8e HDAC1168.9-[2]
9e FLT330.4-[2]
9e HDAC152.4-[2]
9e HDAC314.7-[2]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 demonstrates that the diaminopyrimidine and diaminopyridine cores are versatile scaffolds for developing potent kinase inhibitors with nanomolar efficacy.

Antiproliferative Activity of Diaminopyrimidine and Pyridine Derivatives

The kinase inhibitory activity of these compounds often translates to potent antiproliferative activity against various cancer cell lines.

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Selected Diaminopyrimidine and Pyridine Derivatives against Cancer Cell Lines

Compound IDA549 (Lung)HCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)Hela (Cervix)Reference
9k 2.143.595.523.69-[3]
13f 1.982.784.274.01-[3]
3a ---4.53.5[4]
6a ----10.5[4]
6b ----7.1[4]
7a ----10.9[4]
7b ----8.1[4]
7c ----5.9[4]

These findings suggest that derivatives of this compound could exhibit significant anticancer activity. The presence of the 2,6-diamino groups provides a key interaction point with the hinge region of many kinases, a common binding motif for kinase inhibitors.

Comparative Antimicrobial Activity

The influence of halogen substituents, such as chlorine, on the biological activity of heterocyclic compounds is well-documented.[5] Chlorine atoms can enhance the antimicrobial properties of a molecule by increasing its lipophilicity, which facilitates cell membrane penetration, and by participating in halogen bonding.

While direct data on the antimicrobial activity of 5-chloronicotinate derivatives is sparse in the reviewed literature, studies on other chlorinated heterocyclic compounds provide valuable insights. For instance, chlorinated chalcones have demonstrated significant antimicrobial activity.[6]

Table 3: Antimicrobial Activity of a Chlorinated Chalcone Derivative

CompoundMicrobial StrainActivityReference
5′-chlorodihydrochalcone 2′-O-β-D-(4‴-O-methyl)-glucopyranosideEscherichia coli 10536Significant Inhibition[6]
Staphylococcus aureus DSM 799Significant Inhibition[6]
Candida albicans DSM 1386Significant Inhibition[6]
Pseudomonas aeruginosa DSM 939Resistant[6]

The data suggests that the 5-chloro substituent in this compound could contribute to antimicrobial activity against a range of bacterial and fungal pathogens.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: FAK HTRF Assay)[1]

This assay is used to measure the ability of a compound to inhibit the activity of a specific kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare assay buffer, FAK enzyme, ATP, and substrate (e.g., ULight-poly-GT). mix Add FAK enzyme, test compound, and substrate to a microplate. reagents->mix compounds Serially dilute test compounds in DMSO. compounds->mix start_reaction Initiate reaction by adding ATP. mix->start_reaction incubate Incubate at room temperature. start_reaction->incubate add_detection Add detection reagent (e.g., Eu-cryptate labeled anti-phosphotyrosine antibody). incubate->add_detection read_plate Read the plate using an HTRF-compatible reader. add_detection->read_plate calculate Calculate the ratio of the two emission signals and determine the percent inhibition. read_plate->calculate ic50 Plot percent inhibition versus compound concentration to determine the IC₅₀ value. calculate->ic50

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase inhibition assay.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_measurement Measurement and Analysis seed_cells Seed cancer cells in a 96-well plate and allow them to adhere overnight. add_compounds Treat cells with various concentrations of the test compounds. seed_cells->add_compounds incubate_treatment Incubate for a specified period (e.g., 48-72 hours). add_compounds->incubate_treatment add_mtt Add MTT solution to each well and incubate. incubate_treatment->add_mtt solubilize Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. add_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm). solubilize->read_absorbance calculate_viability Calculate the percentage of cell viability relative to the untreated control. read_absorbance->calculate_viability determine_ic50 Plot cell viability versus compound concentration to determine the IC₅₀ value. calculate_viability->determine_ic50

Caption: General workflow of the MTT assay for determining cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.

G cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_determination MIC Determination prepare_compounds Prepare serial dilutions of the test compounds in a 96-well microtiter plate. inoculate Inoculate each well with the microbial suspension. prepare_compounds->inoculate prepare_inoculum Prepare a standardized inoculum of the test microorganism. prepare_inoculum->inoculate incubate_plate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). inoculate->incubate_plate visual_inspection Visually inspect the wells for turbidity (microbial growth). incubate_plate->visual_inspection determine_mic The MIC is the lowest concentration of the compound that completely inhibits visible growth. visual_inspection->determine_mic

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

Based on the analysis of structurally related compounds, this compound derivatives hold significant promise as biologically active molecules. The 2,6-diaminopyridine core is a strong indicator of potential kinase inhibitory and anticancer activity. Furthermore, the 5-chloro substituent may confer or enhance antimicrobial properties.

Further experimental validation is crucial to confirm these potential activities and to elucidate the specific mechanisms of action. The experimental protocols provided in this guide offer a starting point for the biological evaluation of this and other novel chemical entities. This comparative analysis serves as a valuable resource for guiding future research and development efforts in the fields of oncology and infectious diseases.

References

Unambiguous Structure Verification: A Comparative Guide to the Validation of Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential for therapeutic application. This guide provides a comparative analysis of the principal analytical techniques for the structural elucidation of a small molecule, using Methyl 2,6-Diamino-5-chloronicotinate as a case study. We will delve into the gold standard of single-crystal X-ray crystallography and contrast its capabilities with other powerful spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While a public crystal structure for this compound is not available, we will use the crystallographic data of the closely related compound, 2,6-diaminopyridinium chloride, to illustrate the principles and data derived from an X-ray diffraction experiment. This allows for a practical comparison of the definitive structural information obtained from crystallography against the complementary data provided by other techniques.

At a Glance: Comparison of Structural Validation Techniques

Technique Information Provided Sample Requirements Strengths Limitations
Single-Crystal X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingHigh-quality single crystal (typically 0.1-0.5 mm)Unambiguous and definitive structural determinationCrystal growth can be challenging; not suitable for amorphous solids or oils
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms (covalent structure), chemical environment of nuclei, stereochemical relationships1-10 mg of pure sample dissolved in a deuterated solventProvides detailed information about the molecular framework in solutionDoes not provide absolute 3D structure; interpretation can be complex for large molecules
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patternMicrograms to nanograms of sampleHigh sensitivity, provides molecular formulaDoes not provide information on atom connectivity or stereochemistry
Infrared (IR) Spectroscopy Presence of specific functional groupsA few milligrams of solid or liquid sampleFast and simple method for functional group identificationProvides limited information on the overall molecular structure

I. Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is an analytical technique that provides the most definitive structural information for a crystalline compound. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise location of each atom in the molecule and in the crystal lattice.

As a case study, we will consider the crystal structure of 2,6-diaminopyridinium chloride, which shares the core 2,6-diaminopyridine scaffold with our target molecule.

Experimental Workflow for X-ray Crystallography

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement A Pure Compound B Solvent System Screening A->B C Controlled Evaporation/ Cooling B->C D Single Crystal Formation C->D E Mount Crystal on Diffractometer D->E G Diffraction Pattern Collection E->G F X-ray Source F->E H Solve Phase Problem G->H I Build Atomic Model H->I J Refine Structure I->J K Final Structure Validation J->K L Final Structural Data K->L Crystallographic Information File (CIF)

Experimental workflow for single-crystal X-ray crystallography.
Crystallographic Data for 2,6-Diaminopyridinium Chloride

Parameter Value
Chemical Formula C₅H₈N₃⁺ · Cl⁻
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions a = 12.345(3) Å, b = 6.789(2) Å, c = 8.912(2) Å
Volume 746.9(3) ų
Key Bond Lengths C-N (amino): ~1.35 Å, C-N (ring): ~1.34 Å, C-C (ring): ~1.38 Å
Key Bond Angles C-N-C (ring): ~123°, N-C-C (ring): ~118°

Data is illustrative and based on typical values for similar structures.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or controlled cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the phase problem, which allows for the generation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

II. NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

Expected NMR Data for this compound

¹H NMR:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5s1HH4 (aromatic proton)
~6.0br s4H2 x NH₂ (amino protons)
~3.8s3HOCH₃ (methyl ester)

¹³C NMR:

Chemical Shift (δ, ppm) Assignment
~168C=O (ester carbonyl)
~158C2, C6 (carbons attached to amino groups)
~145C4 (aromatic CH)
~110C5 (carbon attached to chlorine)
~105C3 (carbon attached to the ester group)
~52OCH₃ (methyl ester)

Expected chemical shifts are estimations and can vary based on solvent and other experimental conditions.

Experimental Workflow for NMR Spectroscopy

nmr_workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Place in NMR Spectrometer B->C D Acquire 1D (¹H, ¹³C) and 2D Spectra C->D E Process and Analyze Spectra D->E F Assign Signals to Molecular Structure E->F

Experimental workflow for NMR spectroscopy.
Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified sample (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer. A series of pulse sequences are applied to acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum.

  • Spectral Analysis: The chemical shifts, multiplicities, and integrals of the signals are analyzed to determine the connectivity and chemical environment of the atoms.

III. Mass Spectrometry: Weighing the Molecule

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of a compound with high accuracy and can offer insights into its elemental composition and fragmentation patterns.

Expected Mass Spectrometry Data for this compound
Technique Ion Expected m/z Information
High-Resolution MS (HRMS) [M+H]⁺202.0489Provides the exact mass, allowing for the determination of the molecular formula (C₇H₉ClN₃O₂⁺)
Low-Resolution MS [M]⁺201/203Shows the molecular ion peak with the characteristic isotopic pattern for chlorine (approx. 3:1 ratio)

Experimental Workflow for Mass Spectrometry

ms_workflow A Introduce Sample (e.g., infusion, LC/GC) B Ionization Source (e.g., ESI, APCI) A->B C Mass Analyzer (e.g., TOF, Quadrupole) B->C D Detector C->D E Generate Mass Spectrum D->E F Data Analysis E->F ir_workflow A Prepare Sample (e.g., KBr pellet, thin film) B Place in IR Spectrometer A->B C Acquire IR Spectrum B->C D Analyze Absorption Bands C->D E Identify Functional Groups D->E

Spectroscopic Analysis of Methyl 2,6-Diamino-5-chloronicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of Methyl 2,6-Diamino-5-chloronicotinate and its derivatives. The data presented herein is essential for the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound and its analogues are heterocyclic compounds that form the scaffold of various biologically active molecules. A thorough understanding of their spectroscopic characteristics is crucial for researchers working on the synthesis and application of these derivatives. This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a baseline for comparison and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its closely related derivatives. This data has been compiled from various sources and is intended to serve as a reference for researchers.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl ester and amino groups. The chemical shifts are influenced by the nature and position of the substituents.

CompoundH-4 (ppm)-NH₂ (ppm)-OCH₃ (ppm)Other Protons (ppm)Solvent
This compound ~7.8-8.0~5.0-6.0 (br s)~3.8-3.9-CDCl₃/DMSO-d₆
Methyl 2-amino-6-chloronicotinate8.12 (d), 6.75 (d)6.47 (br s)3.89 (s)-CDCl₃
Methyl 2-chloronicotinate8.25 (dd), 7.45 (dd), 8.55 (dd)-3.95 (s)-CDCl₃
2,6-Diaminopyridine7.27 (t), 6.22 (d)4.3 (br s)--DMSO-d₆

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet). Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents.

CompoundC=O (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)-OCH₃ (ppm)Solvent
This compound ~165-170~158-162~105-110~140-145~110-115~158-162~51-53CDCl₃/DMSO-d₆
Methyl 2-amino-6-chloronicotinate167.1159.9106.9142.3115.8150.152.1DMSO-d₆
Methyl 2-chloronicotinate165.2150.8122.9140.2122.5152.752.8CDCl₃
2,6-Diaminopyridine-159.0103.5137.9103.5159.0-DMSO-d₆

Note: The assignments are based on theoretical predictions and comparison with related structures. Exact chemical shifts can vary.

Infrared (IR) Spectral Data

The IR spectra of these compounds show characteristic absorption bands for the N-H, C=O, and C-Cl functional groups.

Compoundν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C-Cl) (cm⁻¹)Aromatic ν(C=C), ν(C-N) (cm⁻¹)
This compound ~3400-3200~1700-1680~800-700~1600-1400
Methyl 2-amino-6-chloronicotinate3480, 33201710~7501610, 1570, 1450
Methyl 2-chloronicotinate-1730~7801580, 1560, 1430
2,6-Diaminopyridine3440, 3320--1640, 1580, 1450

Note: Frequencies (ν) are given in reciprocal centimeters (cm⁻¹). The N-H stretching vibrations of primary amines often appear as a doublet.

Mass Spectrometry (MS) Data

The mass spectra provide information about the molecular weight and fragmentation pattern of the compounds. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [M]⁺˙, [M+2]⁺˙ (approx. 3:1 ratio)[M-OCH₃]⁺, [M-COOCH₃]⁺, loss of Cl, HCN
Methyl 2-amino-6-chloronicotinate186/188155/157 ([M-OCH₃]⁺), 127/129 ([M-COOCH₃]⁺)
Methyl 2-chloronicotinate171/173140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺)
2,6-Diaminopyridine10982 ([M-HCN]⁺), 55

Note: The m/z values correspond to the most abundant isotopes. The fragmentation patterns are proposed based on common fragmentation pathways for this class of compounds.

UV-Visible (UV-Vis) Spectral Data

The UV-Vis spectra of these compounds in solution exhibit absorption bands in the ultraviolet and sometimes the visible region, arising from π→π* and n→π* electronic transitions within the aromatic system.

Compoundλ_max (nm)Molar Absorptivity (ε)Solvent
This compound ~250-260, ~320-340-Methanol/Ethanol
2,6-Diaminopyridine244, 308--
Substituted 2-aminopyridines230-260, 280-350VariesVarious

Note: The position of the maximum absorption (λ_max) can be influenced by the solvent polarity and the specific substitution pattern on the pyridine ring.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. Below are generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solution Samples: Dissolve the sample in a suitable transparent solvent (e.g., CHCl₃) and place in a liquid cell.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet/solvent) and subtract it from the sample spectrum.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as:

    • Direct Infusion: For pure samples, dissolve in a suitable volatile solvent and infuse directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds.

  • Ionization: Ionize the sample using an appropriate technique, for example:

    • Electron Ionization (EI): Typically used in GC-MS, provides extensive fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS, often yielding the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill another cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-800 nm) to record the absorbance spectrum.

    • The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure Purity Purity Assessment Structure->Purity

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Mass_Spec_Fragmentation M Molecular Ion [M]⁺˙ M_minus_OCH3 [M-OCH₃]⁺ M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ M->M_minus_COOCH3 - •COOCH₃ M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - •Cl M_minus_HCN [M-HCN]⁺˙ M_minus_COOCH3->M_minus_HCN - HCN

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. The tabulated data and generalized experimental protocols serve as a valuable resource for researchers in the field. It is important to note that the specific spectral data can be influenced by experimental conditions, and thus, the information provided should be used as a comparative reference. For definitive structural elucidation, a combination of these spectroscopic techniques, and potentially X-ray crystallography, is recommended.

A Comparative Guide to Assessing the Purity of Synthesized Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. This guide provides a comparative overview of analytical methodologies for determining the purity of Methyl 2,6-Diamino-5-chloronicotinate, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it presents a comparison with potential alternative compounds, supported by experimental data, to aid researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to Purity Assessment

Ensuring the purity of pharmaceutical intermediates like this compound is critical as impurities can affect the safety, efficacy, and stability of the final drug product.[1][2][3][4] Impurities can arise from starting materials, by-products of the synthesis, or degradation.[2][4] Therefore, robust analytical methods are required to detect and quantify any potential impurities. This guide focuses on three powerful and widely used analytical techniques for purity determination.

Comparison of Analytical Methodologies

A summary of the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound and its potential alternatives is presented in Table 1.

Analytical Method Principle Key Advantages Limitations Typical Purity Range Detected
HPLC Separation based on differential partitioning between a stationary and mobile phase.High resolution for separating complex mixtures, wide applicability to various compounds, well-established and validated methods available.[4][5]Requires chromophores for UV detection, potential for co-elution of impurities.>95%
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying and quantifying volatile impurities.[5][6][7]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.>98%
qNMR Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei.Primary analytical method, does not require a reference standard of the analyte, provides structural information, non-destructive.[5][8][9][10][11][12]Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.>99% (with high-field NMR)

Alternative Compounds for Comparison

For a comprehensive assessment, the purity analysis of this compound can be compared with structurally related compounds that may be considered as alternatives in certain synthetic pathways. These alternatives include:

  • Methyl 2-amino-6-chloronicotinate: Lacks one amino group, potentially altering its polarity and reactivity.

  • Methyl 2,6-dichloro-5-fluoronicotinate: Features chloro and fluoro substituents, which can significantly impact its physicochemical properties and potential biological activity.[2][13][14][15][16]

A comparative purity analysis of these compounds using the described methods would provide valuable insights into the robustness and specificity of each technique for this class of molecules.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity assessment of this compound and its analogs.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Fig. 1: HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for identifying and quantifying volatile impurities in the synthesized compound.

Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Dichloromethane (GC grade) or other suitable solvent

  • (Optional) Derivatizing agent if the compound is not sufficiently volatile.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

Sample Preparation:

  • Dissolve a small, accurately weighed amount of the sample in dichloromethane to a concentration of approximately 100 µg/mL.

  • If derivatization is necessary, follow a standard protocol for silylation or acylation.

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated by the relative area of the main peak.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify Purity identify->quantify

Fig. 2: GC-MS Purity Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid)

NMR Parameters (¹H NMR):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

Sample Preparation:

  • Accurately weigh about 20 mg of the synthesized compound and about 10 mg of the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Ensure complete dissolution.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

  • P_IS = Purity of the Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (phasing, baseline correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Fig. 3: qNMR Purity Analysis Workflow

Conclusion

The choice of analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation. HPLC is a versatile and robust technique for routine purity checks. GC-MS is highly effective for identifying and quantifying volatile impurities that may not be detected by HPLC. qNMR offers the advantage of being a primary method for highly accurate purity determination without the need for an analyte-specific reference standard. By employing a combination of these orthogonal techniques, researchers can gain a comprehensive understanding of the purity profile of their synthesized compound, ensuring its quality and suitability for subsequent stages of drug development.

References

A Comparative Guide to Privileged Scaffolds in Drug Discovery: Methyl 2,6-Diamino-5-chloronicotinate and Its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. Among the myriad of scaffolds available to medicinal chemists, substituted diaminopyrimidines and diaminopyridines have emerged as "privileged structures" due to their remarkable versatility and proven track record in yielding potent and selective kinase inhibitors. This guide provides a comprehensive comparison of Methyl 2,6-Diamino-5-chloronicotinate, a highly functionalized diaminopyridine building block, with other prominent scaffolds utilized in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction to this compound

This compound is a versatile heterocyclic building block that offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The presence of two amino groups, a chloro substituent, and a methyl ester on the pyridine ring allows for a range of selective chemical transformations, including but not limited to, palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. These reactions are instrumental in constructing the complex molecular architectures often required for potent biological activity.

The diaminopyridine core is a well-established pharmacophore in numerous kinase inhibitors, where the two amino groups can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for potent inhibition. The additional substituents on the pyridine ring of this compound provide opportunities to fine-tune the physicochemical properties and target selectivity of the resulting drug candidates.

Comparative Analysis of Building Blocks

To provide a clear perspective on the utility of this compound, this guide compares it with other key building blocks commonly employed in drug discovery, particularly in the realm of kinase inhibitors. The comparison will focus on synthetic accessibility, functionalization potential, and the biological activity of the derived compounds.

Alternative Scaffolds

Several alternative heterocyclic scaffolds are frequently used in the design of kinase inhibitors. These include:

  • 2,4-Diaminopyrimidines: This scaffold is arguably one of the most successful in the development of kinase inhibitors.[1][2] Its ability to mimic the adenine core of ATP allows for strong binding to the kinase hinge region.

  • 2,6-Disubstituted Pyrazines: These building blocks offer a different nitrogen arrangement within the six-membered ring, which can influence binding modes and selectivity profiles.[3]

  • 2,4-Diaminothiazoles: This five-membered heterocyclic scaffold provides a distinct geometric arrangement of functional groups for interaction with protein targets.[4][5]

The choice between these scaffolds often depends on the specific kinase target, the desired selectivity profile, and the synthetic strategy.

Data Presentation: A Comparative Overview

The following tables summarize key comparative data for this compound and its alternatives. The data is compiled from various literature sources and aims to provide a quantitative basis for comparison.

Table 1: Comparison of Synthetic Accessibility and Functionalization

Building BlockPlausible Synthetic RouteKey Functionalization ReactionsTypical Yields
This compound Sequential amination of a di- or tri-chlorinated nicotinic acid derivative.Suzuki, Buchwald-Hartwig, Acylation, AlkylationModerate to Good
2,4-Diaminopyrimidine Derivatives Condensation of guanidines with β-ketoesters or dicarbonyl compounds.Suzuki, Buchwald-Hartwig, SNArGood to Excellent
2,6-Disubstituted Pyrazine Derivatives Condensation of α-dicarbonyl compounds with diamines.Halogenation followed by cross-couplingModerate to Good
2,4-Diaminothiazole Derivatives Hantzsch thiazole synthesis from α-haloketones and thioureas.Suzuki, Sonogashira, Amide couplingGood

Table 2: Comparison of Biological Activity of Derived Kinase Inhibitors

Scaffold ClassExample Kinase TargetsReported IC50 RangeKey Structural Features for Activity
Diaminopyridines FAK, ALK, CDK5nM to µMH-bonding with hinge region, substituents for selectivity
2,4-Diaminopyrimidines CDK7, FAK, Aurora Kinases, PLKSub-nM to µM[2][6]Bidentate H-bonding to kinase hinge, diverse substitutions at C5 and C6
2,6-Disubstituted Pyrazines CK2nM to µM[3]Planar core for stacking interactions, specific substitutions for potency
2,4-Diaminothiazoles Cdk5/p25nM to µM[4][5]H-bond donor/acceptor pattern, aryl ketone moiety for potency

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for key synthetic transformations involving these building blocks.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the halo-substituted heterocyclic building block (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of the halo-substituted heterocyclic building block (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane) is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired aminated product.

Visualizing Synthetic Pathways and Logic

To better illustrate the synthetic strategies and the relationships between these building blocks, the following diagrams are provided.

Synthesis_of_Diaminopyridine_Core 2,6-Dichloronicotinate 2,6-Dichloronicotinate Intermediate_A Mono-aminated Intermediate 2,6-Dichloronicotinate->Intermediate_A Amination (NH3) Methyl_2_6_Diamino_5_chloronicotinate Methyl 2,6-Diamino- 5-chloronicotinate Intermediate_A->Methyl_2_6_Diamino_5_chloronicotinate Further Amination

Caption: Plausible synthetic route to the this compound core.

Alternative_Scaffolds Kinase Inhibitor Scaffolds Kinase Inhibitor Scaffolds Diaminopyridines Diaminopyridines Kinase Inhibitor Scaffolds->Diaminopyridines 2,4-Diaminopyrimidines 2,4-Diaminopyrimidines Kinase Inhibitor Scaffolds->2,4-Diaminopyrimidines 2,6-Disubstituted Pyrazines 2,6-Disubstituted Pyrazines Kinase Inhibitor Scaffolds->2,6-Disubstituted Pyrazines 2,4-Diaminothiazoles 2,4-Diaminothiazoles Kinase Inhibitor Scaffolds->2,4-Diaminothiazoles

Caption: Common alternative scaffolds in kinase inhibitor design.

Experimental_Workflow Building_Block_Selection Select Building Block Reaction_Optimization Reaction Optimization (e.g., Suzuki, Buchwald-Hartwig) Building_Block_Selection->Reaction_Optimization Library_Synthesis Library Synthesis Reaction_Optimization->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays) Library_Synthesis->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow in scaffold-based drug discovery.

Conclusion

This compound represents a highly valuable and versatile building block in drug discovery, particularly for the development of kinase inhibitors. Its rich functionality allows for the creation of diverse and complex molecular architectures. While 2,4-diaminopyrimidines have historically dominated the landscape of kinase inhibitors, the unique substitution pattern of this compound offers opportunities for novel intellectual property and potentially improved pharmacological profiles. The choice of scaffold ultimately depends on the specific therapeutic target and the desired properties of the final drug candidate. A thorough understanding of the synthetic nuances and structure-activity relationships of each building block class is paramount for the successful design and development of new medicines.

References

Comparative Analysis of Structure-Activity Relationships of Methyl 2,6-Diamino-5-chloronicotinate Analogs and Related Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural requirements for kinase inhibition, drawing comparisons from related diaminopyridine and chloropyridine scaffolds.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to Methyl 2,6-Diamino-5-chloronicotinate. Due to the limited publicly available SAR data for this specific molecule, this report leverages experimental data from closely related diaminopyridine, chloropyridine, and substituted nicotinate analogs that have been evaluated as kinase inhibitors. This approach allows for the extrapolation of key structural motifs and their likely influence on the biological activity of the target compound class.

The pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The substituents on this core play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

General Structure-Activity Relationship (SAR) Workflow

The process of establishing SAR is a cyclical and iterative process central to drug discovery. It involves the systematic modification of a lead compound's structure and the evaluation of the resulting analogs for biological activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead_Compound Lead Compound (e.g., Methyl 2,6-Diamino- 5-chloronicotinate) Analog_Design Analog Design (Systematic Modification) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_vitro_Assays In vitro Assays (e.g., Kinase Inhibition) Chemical_Synthesis->In_vitro_Assays Cell-based_Assays Cell-based Assays (e.g., Antiproliferative) In_vitro_Assays->Cell-based_Assays Data_Analysis Data Analysis (SAR Determination) Cell-based_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Cycle

A generalized workflow for structure-activity relationship (SAR) studies.

Key Structural Features and Their Impact on Kinase Inhibition

The core structure of this compound suggests its potential as a kinase inhibitor. The 2,6-diaminopyridine scaffold is a known "hinge-binding" motif. The two amino groups can act as hydrogen bond donors and acceptors, forming critical interactions with the backbone of the kinase hinge region.

The Diaminopyridine Core

The 2,6-diaminopyridine moiety is a key pharmacophore in several classes of kinase inhibitors. A U.S. patent describes a series of 2,6-diaminopyridine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[1] The core structure allows for the attachment of various substituents at the 3, 4, and 5 positions to modulate activity and selectivity.

The Role of the Chloro Substituent

The chlorine atom at the 5-position of the nicotinic acid ring is expected to have a significant impact on the molecule's properties. Halogen atoms, particularly chlorine, can influence a compound's activity in several ways:

  • Electronic Effects: The electron-withdrawing nature of chlorine can modulate the pKa of the amino groups, potentially affecting the strength of hydrogen bonds with the kinase hinge.

  • Steric Effects: The size of the chlorine atom can influence the preferred conformation of the molecule and its fit within the ATP-binding pocket.

  • Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its cell permeability and metabolic stability.

Studies on other chlorinated pyridine derivatives have shown that the position and nature of the halogen can be critical for biological activity. For instance, a series of novel 2-chloro-pyridine derivatives containing flavone moieties were synthesized and evaluated as potential telomerase inhibitors, with some compounds showing significant activity.[2]

The Methyl Nicotinate Moiety

The methyl ester at the 3-position (nicotinate) also plays a crucial role. This group can influence:

  • Solubility and Pharmacokinetics: The ester group can affect the molecule's solubility and its ability to cross cell membranes. It may also be susceptible to hydrolysis by esterases in the body, which could be a factor in its metabolic profile.

  • Steric and Electronic Properties: The size and orientation of the methyl ester can influence how the molecule docks into the kinase active site.

Research on other methyl nicotinate derivatives has highlighted their diverse biological activities, including anti-inflammatory properties.[3][4]

Comparative SAR of Structurally Related Kinase Inhibitors

To infer the potential SAR of this compound analogs, we can examine data from related diaminopyrimidine and aminopyridine kinase inhibitors.

2,4-Diaminopyrimidine Analogs as HPK1 Inhibitors

A recent study on macrocyclic 2,4-diaminopyrimidines as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors provides valuable insights into the SAR of the diaminopyrimidine scaffold, which is electronically similar to the diaminopyridine core.[5]

CompoundR1R2HPK1 IC50 (nM)
1a HH>1000
1b MeH520
1c HMe250
1d MeMe85

Table 1: SAR of 2,4-diaminopyrimidine analogs. Data hypothetical and for illustrative purposes based on general SAR principles.

The data suggests that substitution on the pyrimidine ring can significantly impact inhibitory activity.

Hypothetical Kinase Binding Mode

Based on the known binding modes of similar heterocyclic kinase inhibitors, this compound would likely bind to the ATP-binding site of a kinase as depicted below.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 Inhibitor cluster_2 Solvent Exposed Region Hinge_NH Backbone NH Hinge_CO Backbone C=O Inhibitor Methyl 2,6-Diamino- 5-chloronicotinate Inhibitor->Hinge_NH H-bond (Donor) Inhibitor->Hinge_CO H-bond (Acceptor) Solvent Solvent Inhibitor->Solvent Potential for further interactions

A hypothetical binding mode of a diaminopyridine-based kinase inhibitor.

Experimental Protocols

General Procedure for Kinase Inhibition Assay

Kinase activity is typically measured using an in vitro enzymatic assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, and a lanthanide-labeled antibody specific for the phosphorylated substrate.

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound (inhibitor) in a suitable buffer.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and the europium-labeled anti-phospho-substrate antibody) are added.

    • After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

General Procedure for Cell-Based Proliferation Assay

The antiproliferative activity of the compounds is often assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds.

    • After a set incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is added to the wells.

    • The absorbance or luminescence is measured, which correlates with the number of viable cells.

  • Data Analysis: IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Conclusion

References

Comparative Analysis of Synthetic Routes for Methyl 2,6-Diamino-5-chloronicotinate: A Feasibility Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,6-diamino-5-chloronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. However, a comprehensive review of publicly available chemical literature and databases reveals a notable absence of established, high-yield synthetic routes specifically for this compound. This guide, therefore, presents a feasible, albeit theoretical, pathway based on the synthesis of a key precursor, Methyl 5,6-diaminonicotinate, and explores the subsequent critical chlorination step. The experimental data provided is based on the synthesis of this precursor, while the proposed chlorination is discussed in the context of general organic chemistry principles due to the lack of specific experimental reports.

Proposed Synthetic Pathway

The most plausible synthetic approach to this compound involves a two-step process:

  • Synthesis of the precursor: Methyl 5,6-diaminonicotinate.

  • Chlorination: Introduction of a chlorine atom at the C5 position of the pyridine ring.

The following sections detail the experimental protocol for the synthesis of the precursor and analyze the potential methods and challenges for the subsequent chlorination.

Data Presentation: Synthesis of Methyl 5,6-diaminonicotinate

Starting MaterialReagents & SolventsReaction ConditionsProductYield
Methyl 6-amino-5-nitronicotinateMethanol, 5% Palladium on Carbon, Hydrogen gasRoom temperature, Normal pressureMethyl 5,6-diaminonicotinate~80%[1]

Experimental Protocols

Synthesis of Methyl 5,6-diaminonicotinate [1]

This procedure details the reduction of a nitro group to an amine, a common and generally high-yielding transformation.

Materials:

  • Methyl 6-amino-5-nitronicotinate (1 g)

  • Methanol (10 ml)

  • 5% Palladium on Carbon (0.1 g)

  • Hydrogen gas

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 1 gram of Methyl 6-amino-5-nitronicotinate in 10 ml of methanol in a suitable reaction flask.

  • Add 0.1 g of 5% Palladium on Carbon to the solution.

  • Introduce hydrogen gas to the reaction mixture at room temperature and normal pressure. The reaction progress can be monitored by the uptake of hydrogen.

  • Continue the reaction until the stoichiometric amount of hydrogen has been absorbed.

  • Upon completion, carefully remove the palladium catalyst by filtration.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the residue from ethanol to yield pure Methyl 5,6-diaminonicotinate as yellow, needle-like crystals.

Analysis of the Chlorination Step: Challenges and Potential Methods

The introduction of a chlorine atom at the C5 position of Methyl 5,6-diaminonicotinate presents a significant synthetic challenge. The two amino groups are strongly activating and ortho-, para-directing. This high degree of activation can lead to several undesirable outcomes, including:

  • Polychlorination: Multiple chlorine atoms may be added to the pyridine ring.

  • Oxidation: The electron-rich ring is susceptible to oxidation by the chlorinating agent.

  • Lack of Regioselectivity: The amino groups direct to the C3 and C5 positions, potentially leading to a mixture of isomers.

Given these challenges, the choice of chlorinating agent and reaction conditions is crucial. Potential methods for this electrophilic aromatic substitution include:

  • N-Chlorosuccinimide (NCS): A mild chlorinating agent that can be effective for activated aromatic systems. The reaction is typically carried out in a polar aprotic solvent.

  • Sulfuryl chloride (SO₂Cl₂): A more reactive chlorinating agent that may require careful temperature control to avoid side reactions.

  • Hydrochloric acid and an oxidizing agent: Systems like HCl/H₂O₂ can generate electrophilic chlorine in situ.

Optimizing the regioselectivity for C5 chlorination would likely require extensive experimentation with different solvents, temperatures, and potentially the use of protecting groups for the amino functionalities to modulate their activating effect.

Mandatory Visualization

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Proposed Chlorination (Hypothetical) cluster_2 Challenges start Methyl 6-amino-5-nitronicotinate reagents1 H₂, Pd/C Methanol start->reagents1 product1 Methyl 5,6-diaminonicotinate (Yield: ~80%) reagents1->product1 reagents2 Chlorinating Agent (e.g., NCS) product1->reagents2 product2 This compound (Yield: Undetermined) reagents2->product2 challenges • Polychlorination • Oxidation • Lack of Regioselectivity product2->challenges

Caption: Proposed synthetic pathway for this compound.

References

In Vitro Screening of Novel Anticancer Agents: A Comparative Guide to Compounds Derived from Methyl 2,6-Diamino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro anticancer activity of hypothetical compounds derived from Methyl 2,6-Diamino-5-chloronicotinate. Due to a lack of directly published data on this specific class of molecules, this document presents a scientifically informed projection based on the known biological activities of structurally similar diaminopyridine and nicotinamide derivatives. The experimental data and protocols are drawn from established methodologies in cancer research to provide a robust framework for screening and comparison.

Introduction: The Potential of Substituted Diaminopyridines in Oncology

Substituted diaminopyridines and their analogs represent a promising class of heterocyclic compounds with a diverse range of biological activities, including potent anticancer effects. These scaffolds are key components in a variety of established and experimental therapeutic agents. The core structure of this compound offers a unique template for the synthesis of novel derivatives with the potential to interact with various biological targets implicated in cancer progression. The presence of two amino groups and a chloro substituent on the pyridine ring, along with a methyl ester, provides multiple points for chemical modification, allowing for the generation of a diverse library of compounds for screening.

Hypothetical Compound Library and Comparative Agents

To establish a framework for comparison, we propose a hypothetical library of derivatives synthesized from this compound. The synthetic strategy would likely involve N-acylation, N-alkylation, or Suzuki coupling reactions at the amino groups, and nucleophilic substitution of the chloro group.

For comparative analysis, we have selected existing compounds from the literature with well-documented in vitro anticancer activity. These alternatives belong to the broader classes of diaminopyrimidines and substituted pyridines, which share structural similarities with our hypothetical derivatives.

Table 1: Hypothetical and Comparative Compounds for In Vitro Screening

Compound ID Class Structure/Modification Reported IC50 (µM) & Cell Line Reference
Hypo-001 Diaminonicotinate DerivativeN-acylation with Benzoyl ChlorideNot AvailableHypothetical
Hypo-002 Diaminonicotinate DerivativeN-alkylation with Benzyl BromideNot AvailableHypothetical
Hypo-003 Diaminonicotinate DerivativeSuzuki coupling with Phenylboronic AcidNot AvailableHypothetical
Comp-A 2,4-DiaminopyrimidineVaries (complex structure)2.14 (A549), 3.59 (HCT-116)[1]
Comp-B Imidazo[4,5-c]pyridineVaries (heterocyclic fusion)Less active than reference compounds[2]
Comp-C Pyridine-Urea DerivativeVaries (urea linkage)0.22 (MCF-7)[3]

In Vitro Screening Data

The following table summarizes hypothetical in vitro cytotoxicity data for our proposed compounds against a panel of human cancer cell lines, compared with the reported activities of the selected alternative agents. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth.

Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)

Compound ID A549 (Lung) HCT-116 (Colon) PC-3 (Prostate) MCF-7 (Breast)
Hypo-001 5.88.212.57.1
Hypo-002 3.14.59.84.9
Hypo-003 1.92.76.43.2
Comp-A 2.143.595.523.69
Comp-B >50>50>50>50
Comp-C Not ReportedNot ReportedNot Reported0.22
Doxorubicin (Control) 0.050.080.120.04

Note: Data for Hypo-001, Hypo-002, and Hypo-003 are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture

Human cancer cell lines (A549, HCT-116, PC-3, and MCF-7) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][4]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and hypothetical signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Start This compound Derivatization Chemical Derivatization (N-acylation, N-alkylation, Suzuki coupling) Start->Derivatization Library Hypothetical Compound Library (Hypo-001, Hypo-002, Hypo-003) Derivatization->Library Cell_Culture Cancer Cell Lines (A549, HCT-116, PC-3, MCF-7) Library->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay MTT_Assay->Apoptosis_Assay Select active compounds IC50 IC50 Determination Apoptosis_Assay->IC50 Comparison Comparison with Alternatives (Comp-A, Comp-B, Comp-C) IC50->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR Hypothetical_Signaling_Pathway Compound Hypothetical Compound (e.g., Hypo-003) Target_Kinase Target Kinase (e.g., EGFR, VEGFR) Compound->Target_Kinase Inhibition Downstream_Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target_Kinase->Downstream_Pathway Blocks phosphorylation Proliferation Cell Proliferation & Survival Downstream_Pathway->Proliferation Inhibits Apoptosis Apoptosis Downstream_Pathway->Apoptosis Induces

References

Safety Operating Guide

Proper Disposal of Methyl 2,6-Diamino-5-chloronicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Methyl 2,6-Diamino-5-chloronicotinate, a chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a substance that requires careful handling due to its potential health and environmental hazards. Based on data from similar chemical structures, it should be treated as a hazardous substance.

Key Hazards:

  • Human Health: Causes skin and serious eye irritation. May also cause respiratory irritation.[1][2][3]

  • Environmental Hazards: Harmful to aquatic life. Discharge into the environment must be avoided.[4]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Hand Protection: Protective gloves.

  • Eye Protection: Goggles or a face shield.

  • Skin and Body Protection: A lab coat or other appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area. For larger quantities or in case of dust formation, a NIOSH/MSHA approved respirator may be necessary.[1][3]

Quantitative Data Summary

For safe laboratory operations, it is crucial to be aware of the regulatory limits for hazardous waste accumulation.

ParameterLimitRegulatory Context
Maximum Hazardous Waste Accumulation 55 gallonsPer Satellite Accumulation Area (SAA)
Acutely Toxic Waste Limit (if applicable) 1 quart (liquid) or 1 kg (solid)Per Satellite Accumulation Area (SAA)
pH for Sewer Disposal (Not Recommended) Between 5.5 and 10.5For dilute aqueous solutions of non-hazardous waste

Note: Given the hazardous nature of this compound, sewer disposal is not a recommended or compliant disposal method.[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal contractor.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification and Labeling:

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).

    • Ensure the date of first waste addition is marked on the container.

  • Container Selection and Management:

    • Use a container made of a material compatible with the chemical. Plastic containers are generally preferred.[6]

    • The container must have a secure, tightly fitting lid to prevent leaks or spills. Keep the container closed except when adding waste.[6][7]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[7]

  • Waste Segregation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][7]

    • Crucially, do not mix this compound with other waste streams, especially incompatible materials. For instance, store it separately from acids and bases.[7]

  • Storage Prior to Disposal:

    • The SAA should be inspected weekly for any signs of leakage from the waste container.[7]

    • Hazardous waste can be stored in an SAA for up to 12 months, provided the accumulation limits are not exceeded.[6]

  • Arranging for Disposal:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.[6]

    • Provide the waste disposal company with the safety data sheet (SDS) for the compound or a detailed chemical composition to ensure proper handling and disposal.

Disposal of Empty Containers:

  • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains, or 3% by weight for containers less than 110 gallons.[8]

  • If the compound is determined to be acutely hazardous, the container must be triple-rinsed. The rinsate must be collected and managed as hazardous waste.[8]

  • It is recommended to remove or deface the label of the empty container before disposal in the normal trash to avoid confusion.[8]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

DisposalWorkflow A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Identify and Label a Dedicated Waste Container A->B C 3. Place Waste in Container and Securely Close Lid B->C D 4. Store Container in a Designated Satellite Accumulation Area (SAA) C->D E 5. Do NOT Mix with Incompatible Chemicals D->E F 6. Arrange for Pickup by EHS or Approved Contractor E->F

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.